(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid
Description
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Properties
IUPAC Name |
(2S,3S)-3-fluoropyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGLSRHRSYWDST-IUYQGCFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@H]1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic Acid
Executive Summary
(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid (also known as cis-3-fluoro-L-proline) is a high-value chiral building block in medicinal chemistry. Its strategic importance lies in the fluorine gauche effect , which imposes specific conformational restraints on the pyrrolidine ring (favoring C
This guide details the Nucleophilic Deoxofluorination Pathway , currently the most robust method for generating the (2S,3S) stereoisomer with high enantiomeric purity. Unlike direct electrophilic fluorination, which often suffers from poor diastereocontrol, this pathway utilizes the stereospecific displacement of a hydroxyl group with inversion of configuration (S
Target Molecule:
-
IUPAC: this compound
-
Stereochemistry: cis-relationship between the C2-carboxylate and C3-fluorine.
-
Key Precursor: (2S,3R)-3-Hydroxypyrrolidine derivative (requires trans-relationship for inversion).
Strategic Pathway Analysis
The Retrosynthetic Logic
The synthesis hinges on the Walden inversion inherent to S
The Core Workflow:
-
Chiral Pool Start: (S)-Pyroglutamic acid (inexpensive, defined stereocenter at C2).
-
Stereoselective Oxidation: Installation of the C3-hydroxyl group via enolate oxidation (Davis oxaziridine).
-
Amide Reduction: Conversion of the lactam (pyroglutamate) to the amine (pyrrolidine).
-
Deoxofluorination: DAST/Deoxo-Fluor mediated displacement of the hydroxyl group.
Pathway Visualization
The following diagram outlines the critical decision nodes and chemical transformations.
Figure 1: Strategic workflow from (S)-Pyroglutamic acid to (2S,3S)-3-fluoroproline. Note the critical inversion step at C3.
Detailed Experimental Protocol
Phase 1: Scaffold Preparation & Hydroxylation
The objective is to install a hydroxyl group at C3 trans to the C2-carboxylate. Direct hydroxylation of proline is difficult; hydroxylation of the pyroglutamate enolate is highly selective.
Step 1.1: Protection
-
Substrate: (S)-Pyroglutamic acid.
-
Reagents: SOCl
/MeOH (Esterification), then Boc O/DMAP (N-protection). -
Product: N-Boc-(S)-pyroglutamic acid methyl ester.
Step 1.2: Stereoselective C3-Hydroxylation
-
Reagents: LiHMDS (1.1 equiv), Davis Oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine).
-
Conditions: THF, -78°C.
-
Mechanism: Kinetic deprotonation forms the lithium enolate. The bulky oxaziridine approaches from the face opposite the C2-ester (steric control), delivering the oxygen to the trans (3R) position.
-
Yield Target: 65-75%.
-
Stereocontrol: Typically >95:5 trans:cis.
Phase 2: Lactam Reduction
We must reduce the C5-carbonyl (lactam) to a methylene group (amine) without eliminating the C3-hydroxyl or reducing the C2-ester.
-
Reagents: Super-Hydride (LiBEt
H) followed by Et SiH/BF OEt or BH DMS. -
Protocol Note: Reduction of 3-hydroxy-pyroglutamates can be sensitive. A two-step reduction (hemiaminal formation then reduction) is often preferred to prevent over-reduction of the ester.
-
Intermediate: N-Boc-(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid methyl ester.
Phase 3: The Critical Fluorination (Deoxofluorination)
This is the defining step. The (3R)-hydroxyl is activated and displaced by fluoride.
Protocol:
-
Setup: Flame-dried glassware, inert atmosphere (N
or Ar). -
Solvent: Anhydrous Dichloromethane (DCM).
-
Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Stoichiometry: 1.2 – 1.5 equivalents of Fluorinating agent.
-
Procedure:
-
Cool substrate solution in DCM to -78°C .
-
Add DAST dropwise (Exothermic!).
-
Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.
-
-
Quench: Pour into saturated NaHCO
(Caution: CO evolution). -
Purification: Flash chromatography (Silica gel).
Data Summary Table: Fluorination Parameters
| Parameter | Condition | Rationale |
| Temperature | -78°C | Low temp prevents elimination (olefin formation). |
| Solvent | DCM or CHCl | Non-polar, non-nucleophilic solvents favor S |
| Reagent | Deoxo-Fluor > DAST | Deoxo-Fluor is thermally more stable and less explosive. |
| Stereochemistry | Inversion (R | Concerted S |
| Major Side Product | 3,4-Dehydroproline | Elimination product if basicity is too high or temp rises too fast. |
Phase 4: Global Deprotection
-
Reagents: 4N HCl in Dioxane or TFA/DCM (1:1).
-
Product: this compound hydrochloride.
Mechanistic Insight: The Fluorination Event
Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via an alkoxy-aminosulfur difluoride intermediate.
Figure 2: Mechanistic pathway of DAST-mediated fluorination showing the competition between substitution (desired) and elimination.
Key Mechanistic Driver: The driving force is the formation of the strong S=O bond in the byproduct (thionyl fluoride) and the high energy of the C-F bond. The inversion is strictly dictated by the backside attack of the fluoride ion, which is liberated in situ from the DAST-substrate complex.
Troubleshooting & Optimization
Controlling Elimination
The most common failure mode is the formation of the enamine or alkene (elimination) rather than the fluoride.
-
Cause: The carbamate protecting group (Boc) can make the C3-proton acidic, or the DAST intermediate acts as a base.
-
Solution:
-
Temperature Control: Strictly maintain -78°C during addition.
-
Reagent Switch: Use XtalFluor-E or PhenoFluor . These reagents do not release free HF and are less prone to causing elimination, though they may require an exogenous fluoride source (e.g., Et
N 3HF).
-
Safety Considerations (DAST)
-
Explosion Hazard: DAST can decompose violently above 50°C. Never distill DAST.
-
Glassware: DAST reacts with silica/glass to produce SiF
(gas). While standard glassware is used for short reactions, plastic (PFA/PTFE) is preferred for long storage or large scales. -
Quenching: DAST reacts violently with water. Always quench into a basic solution (NaHCO
) at low temperature.
References
-
Dugave, C., & Demange, L. (2003). "Cis- and trans-3-fluoroprolines: synthesis and conformational analysis." Tetrahedron: Asymmetry, 14(11), 1553-1560. Link
- Core reference for the pyroglutamic acid route and stereochemical assignment.
-
Testa, A., et al. (2018).[1] "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition..." Journal of the American Chemical Society, 140(29), 9299-9313. Link
- Provides modern protocols for fluorination of proline deriv
- Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST)." Synthesis, 2002(17), 2561-2578. Comprehensive review on DAST handling and mechanism.
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[2] Journal of Organic Chemistry, 64(19), 7048-7054. Link
- Introduction of Deoxo-Fluor as a safer altern
Sources
An In-Depth Technical Guide to the Biological Activity of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic Acid
Introduction: The Strategic Advantage of Fluorination in a Proline Scaffold
(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid represents a fascinating intersection of stereochemistry and fluorine chemistry within the well-established proline scaffold. As a proline analog, it holds the potential to intercept and modulate biological pathways that recognize or process proline, a unique proteinogenic amino acid critical for the structure and function of numerous proteins.[1] The introduction of a fluorine atom, the most electronegative element, at the 3-position of the pyrrolidine ring is not a trivial substitution. It imparts profound changes to the molecule's electronic and conformational properties, offering a powerful tool for medicinal chemists and chemical biologists to fine-tune peptide and protein structure, stability, and interactions.[2][3]
This technical guide provides a comprehensive exploration of the potential biological activities of this compound, moving beyond a simple literature review to offer a practical framework for its investigation. We will delve into the mechanistic rationale for its likely biological targets and provide detailed, field-proven experimental protocols for researchers to assess these activities. This document is designed for scientists in drug discovery and chemical biology, offering both the "why" and the "how" for unlocking the therapeutic potential of this intriguing molecule.
The Conformational Keystone: How 3-Fluoro Substitution Governs Biological Potential
The biological activity of any proline analog is intrinsically linked to its influence on the two key conformational equilibria of the proline residue: the cis-trans isomerization of the preceding amide bond and the endo/exo pucker of the pyrrolidine ring.[1] The stereospecific placement of a fluorine atom at the 3-position of the pyrrolidine ring in the (2S,3S) configuration is predicted to have a significant impact on these properties.
X-ray diffraction and NMR studies of 3-fluoroproline derivatives have shown that the fluorine substituent can control the ring pucker through gauche effects.[1][4] This conformational biasing, in turn, influences the preference for the cis or trans conformation of the Xaa-Pro amide bond.[4] Understanding these conformational preferences is paramount, as they dictate how a peptide or protein incorporating this analog will fold and interact with its biological partners.[1]
Potential Biological Activity I: Inhibition of Prolyl 4-Hydroxylase and Modulation of Collagen Synthesis
Scientific Rationale
Collagen, the most abundant protein in mammals, derives its structural integrity from the stability of its triple-helical structure. This stability is critically dependent on the post-translational hydroxylation of proline residues to form (2S,4R)-4-hydroxyproline, a reaction catalyzed by prolyl 4-hydroxylase (P4H).[5][6] P4H is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that recognizes proline residues within the characteristic -X-Pro-Gly- sequence of procollagen chains.[2]
Given that this compound is a structural mimic of proline, it is a prime candidate for an inhibitor of P4H. By competing with proline for the active site of the enzyme, it could potentially disrupt the collagen biosynthesis pathway. The inhibition of P4H is a validated therapeutic strategy for fibrotic diseases, where excessive collagen deposition is a hallmark.[6]
Experimental Protocol: In Vitro Prolyl 4-Hydroxylase Inhibition Assay
This protocol describes a continuous, direct assay for P4H activity by monitoring the release of fluoride ions, adapted from a method developed for a similar fluorinated proline analog.[7]
Materials:
-
Recombinant human prolyl 4-hydroxylase (P4H)
-
Peptide substrate containing a proline residue in the appropriate sequence context (e.g., (Pro-Pro-Gly)10)
-
This compound (test inhibitor)
-
2,4-Pyridinedicarboxylate (positive control inhibitor)[7]
-
α-ketoglutarate
-
Ascorbic acid
-
FeSO4
-
Bovine serum albumin (BSA)
-
Tris-HCl buffer (pH 7.8)
-
Fluoride ion-selective electrode (ISE)
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, prepare the assay buffer containing Tris-HCl, BSA, ascorbic acid, FeSO4, and α-ketoglutarate.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction vessels. Include a no-inhibitor control and a positive control with 2,4-pyridinedicarboxylate.
-
Enzyme Addition: Add a standardized amount of recombinant human P4H to each vessel.
-
Initiation of Reaction: Start the reaction by adding the peptide substrate.
-
Fluoride Ion Detection: Continuously monitor the release of fluoride ions using the fluoride ISE. The rate of fluoride release is directly proportional to the P4H activity.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Protocol: Cell-Based Collagen Deposition Assay
This assay evaluates the effect of the test compound on collagen deposition by cultured fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Picro-Sirius Red stain
-
Citric acid-sodium citrate buffer
-
NaOH
-
Spectrophotometer
Procedure:
-
Cell Culture: Plate human dermal fibroblasts in 24-well plates and culture until they reach confluence.
-
Compound Treatment: Treat the cells with varying concentrations of this compound in fresh culture medium for 48-72 hours.
-
Cell Lysis and Staining:
-
Wash the cell layers with PBS.
-
Fix the cells with ethanol.
-
Stain the extracellular matrix with Picro-Sirius Red solution for 1 hour.
-
Wash extensively with acidified water to remove unbound dye.
-
-
Quantification:
-
Elute the bound dye with a known volume of NaOH.
-
Measure the absorbance of the eluted dye at 550 nm using a spectrophotometer.
-
-
Data Analysis: Normalize the absorbance values to the total protein content in parallel wells. Calculate the percentage of inhibition of collagen deposition for each concentration of the test compound.
Data Summary: Prolyl 4-Hydroxylase Inhibition
| Parameter | Method | Expected Outcome for an Effective Inhibitor |
| IC50 | In Vitro Fluoride Release Assay | Low micromolar to nanomolar value, indicating potent enzyme inhibition. |
| Collagen Deposition | Cell-Based Picro-Sirius Red Assay | Dose-dependent decrease in collagen deposition. |
Diagram: Collagen Hydroxylation Pathway and Point of Inhibition
Caption: Inhibition of Prolyl 4-Hydroxylase by this compound.
Potential Biological Activity II: Antimicrobial Effects
Scientific Rationale
The pyrrolidine ring is a common scaffold in many natural and synthetic compounds with antimicrobial activity.[8] Furthermore, the incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance potency and modulate physicochemical properties.[9] Proline-rich antimicrobial peptides (PrAMPs) are a class of host defense peptides that often exert their effect by targeting intracellular components, such as the ribosome.[10] It is conceivable that a fluorinated proline analog could either possess intrinsic antimicrobial activity or be used to create more potent PrAMPs.[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[12]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Data Summary: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | To be determined |
| Escherichia coli (Gram-negative) | To be determined |
| Pseudomonas aeruginosa (Gram-negative) | To be determined |
| Candida albicans (Fungus) | To be determined |
Diagram: Workflow for MIC Determination
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Potential Biological Activity III: Incorporation into Peptides and Proteins
Scientific Rationale
The site-specific incorporation of non-proteinogenic amino acids is a powerful technique to create proteins and peptides with novel properties.[6][13] Due to its structural similarity to proline, this compound could potentially be incorporated into peptides via in vitro translation systems.[14] The unique conformational constraints imposed by the 3-fluoro substituent could be used to stabilize specific secondary structures, enhance proteolytic stability, or modulate binding affinity to a target.[1][15]
Experimental Approach: In Vitro Translation Assay
A common method for incorporating non-proteinogenic amino acids is through the use of an orthogonal tRNA/tRNA-synthetase pair in a cell-free protein synthesis system.[6][16]
Principle of the Method:
-
Orthogonal System: An engineered aminoacyl-tRNA synthetase specifically charges a suppressor tRNA (e.g., an amber suppressor tRNA that recognizes the UAG stop codon) with this compound.
-
Template DNA: A gene encoding a reporter protein (e.g., GFP) is modified to include an in-frame amber stop codon at the desired incorporation site.
-
Cell-Free Synthesis: The template DNA, the orthogonal tRNA/synthetase pair, and the fluorinated amino acid are added to a cell-free protein synthesis system (e.g., an E. coli S30 extract).
-
Analysis: Successful incorporation of the fluorinated amino acid results in the synthesis of the full-length reporter protein, which can be detected by its activity (e.g., fluorescence of GFP) or by mass spectrometry.
Synthesis of this compound
The stereoselective synthesis of 3-fluoropyrrolidine derivatives is a challenging yet achievable goal in organic chemistry. A representative approach involves the iodocyclization of allylic fluorides bearing a nitrogen nucleophile.[17] This method allows for the controlled installation of the fluorine atom and the subsequent formation of the pyrrolidine ring with the desired stereochemistry. Further synthetic details can be found in specialized organic chemistry literature.[18][19][20]
Conclusion and Future Directions
This compound is a molecule of significant interest for chemical biology and drug discovery. While direct evidence of its biological activity is still emerging, its identity as a fluorinated proline analog provides a strong rationale for its investigation as an inhibitor of proline-dependent enzymes like P4H, as a potential antimicrobial agent, and as a tool for engineering novel peptides and proteins. The experimental protocols detailed in this guide provide a robust framework for elucidating the biological functions of this compound. Future research should focus on a systematic evaluation of its activity against a panel of enzymes and microbial strains, as well as exploring its incorporation into therapeutically relevant peptides to assess its impact on their structure, stability, and efficacy. The insights gained from such studies will be invaluable in harnessing the full potential of fluorinated amino acids in the development of next-generation therapeutics.
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- 16. repository.iit.edu [repository.iit.edu]
- 17. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sci-Hub. An efficient synthesis of 3,3-difluoro-pyrrolidine hydrochloride starting with 2-chloro-2,2-difluoroacetic acid / Journal of Fluorine Chemistry, 2012 [sci-hub.sg]
- 19. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. semanticscholar.org [semanticscholar.org]
(2S,3S)-3-Fluoropyrrolidine-2-carboxylic Acid: The "Stealth" Proline Mimic
Topic: (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid as a proline mimetic. Content Type: In-depth Technical Guide. Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In the landscape of proline surrogates, This compound (often abbreviated as 3S-Flp or (3S)-FPro ) occupies a unique and highly specialized niche. Unlike its 4-fluorinated counterparts, which are widely used to forcefully bias peptide backbone conformation towards cis or trans amide states, 3S-Flp acts as a "stealth" mimic.
It stabilizes the C
Structural & Electronic Fundamentals
Stereochemical Definition
The designation (2S,3S) refers to the absolute configuration at the
-
C2 (S): Corresponds to the natural L-proline configuration.
-
C3 (S): Places the fluorine atom trans to the C2-carboxylate group (anti-relationship).
-
Nomenclature Note: In the context of 3-substituted prolines, (2S,3S) is the trans-isomer, whereas (2S,3R) is the cis-isomer. This is opposite to the 4-fluoroproline series, where (2S,4R) is trans and (2S,4S) is cis.
The Fluorine-Amide Gauche Effect
The conformational preference of 3S-Flp is governed by the gauche effect between the vicinal electronegative atoms: the ring nitrogen (N) and the fluorine (F) at C3.[2]
-
Interaction: The
and hyperconjugation favors a gauche alignment of the N and F atoms. -
Pucker Consequence: To satisfy this stereoelectronic requirement, the pyrrolidine ring adopts a C
-endo (South) pucker. -
Comparison:
-
(2S,4R)-4-FPro: Favors C
-exo (North). -
(2S,4S)-4-FPro: Favors C
-endo (South). -
(2S,3S)-3-FPro: Favors C
-endo (South) .
-
The Amide Equilibrium Paradox
While (2S,4S)-4-FPro (endo-biased) strongly shifts the peptide bond equilibrium towards the cis isomer (up to 30–50% cis), 3S-Flp does not .
-
Observation: 3S-Flp maintains a trans:cis ratio of ~4:1 (
), almost identical to native proline. -
Mechanism: In the (2S,3R) cis-isomer, the fluorine is syn to the carboxylate and creates steric clash that destabilizes the trans rotamer. In the (2S,3S) trans-isomer, the fluorine is distal to the carboxylate, avoiding steric conflict while still enforcing the endo pucker.
Comparative Data Analysis
The following table contrasts 3S-Flp with native proline and the standard 4-fluorinated tools.
| Property | L-Proline | (2S,3S)-3-FPro | (2S,4R)-4-FPro | (2S,4S)-4-FPro |
| Stereochemistry | (2S) | (2S,3S) (trans) | (2S,4R) (trans) | (2S,4S) (cis) |
| Ring Pucker | Dynamic (Endo/Exo) | Biased C | Biased C | Biased C |
| Amide | ~4.0 (80% trans) | ~4.1 (80% trans) | ~6.7 (>85% trans) | ~2.5 (~30% cis) |
| Amine pKa | 10.6 | ~8.4 | 9.2 | 9.2 |
| Primary Utility | Native Structure | 19F Probe / pKa Tuning | Collagen Stability | Turn Induction / cis-bias |
Key Insight: Use 3S-Flp when you need to lower the amine pKa (increased lipophilicity/permeability) or introduce a 19F label without altering the native backbone folding kinetics.
Conformational Energy Landscape
The diagram below illustrates the unique position of 3S-Flp in the conformational landscape, highlighting its ability to access the Endo pucker without the energetic penalty of cis-amide formation.
Caption: Conformational mapping of fluorinated prolines. 3S-Flp (Green) uniquely combines Endo puckering with native-like amide equilibrium.
Synthesis Workflow
The synthesis of (2S,3S)-3-fluoroproline typically proceeds via nucleophilic fluorination with inversion starting from cis-3-hydroxyproline.
Retrosynthetic Logic
-
Target: (2S,3S)-3-F (Trans relative to COOH).
-
Precursor: (2S,3R)-3-OH (Cis relative to COOH).
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Mechanism: S_N2 displacement of the activated hydroxyl group.
Step-by-Step Protocol
-
Starting Material: cis-3-Hydroxy-L-proline (commercially available or via enzymatic hydroxylation).
-
Protection:
-
Protect Amine: Boc or Cbz (Boc-cis-3-Hyp-OMe).
-
Protect Carboxyl: Methyl ester.
-
-
Fluorination (Critical Step):
-
Dissolve Boc-(2S,3R)-3-Hyp-OMe in anhydrous DCM at -78°C.
-
Add DAST (1.5 eq) dropwise.
-
Allow to warm to RT over 12 hours.
-
Note: Inversion occurs at C3, yielding the (2S,3S) product.
-
-
Deprotection/Saponification:
-
Hydrolysis of methyl ester (LiOH, THF/H2O).
-
Removal of Boc (TFA/DCM) if free amino acid is desired, or Fmoc-protection for SPPS.
-
Caption: Synthetic route converting cis-3-Hyp to trans-3-Flp via nucleophilic inversion.
Experimental Protocols
Fmoc-SPPS Coupling
Due to the electron-withdrawing nature of the fluorine at C3 (closer to the nitrogen than in 4-FPro), the nucleophilicity of the pyrrolidine nitrogen is reduced. Acylation requires high-efficiency activation.
-
Coupling Reagents: Use HATU/HOAt or DIC/Oxyma Pure . Avoid HBTU/HOBt for difficult sequences.
-
Stoichiometry: 4-5 equivalents of Fmoc-AA, 4.8 eq activator, 10 eq DIPEA.
-
Time: Double coupling (2 x 45 min) is recommended to ensure complete incorporation.
-
Cleavage: Standard TFA/TIS/H2O cocktails are compatible; the C3-F bond is chemically stable to acidolysis.
19F-NMR Analysis
3S-Flp is an excellent reporter for protein folding studies because its chemical shift is sensitive to the cis/trans state of the preceding peptide bond.
-
Frequency: ~376 MHz (at 400 MHz proton frequency).
-
Chemical Shift:
to ppm (relative to CFCl3). -
Differentiation: The cis and trans amide conformers typically show a separation of 0.8 – 1.0 ppm , allowing precise integration of populations in unfolded vs. folded states.
References
-
Conformational Properties of 3-Fluoroprolines
-
Synthesis & Stereochemistry
- Title: Synthesis and Conformational Analysis of 3-Fluoro- and 3,4-Difluoroprolines.
- Source:Journal of Organic Chemistry / ACS.
-
URL:[Link]
-
General Fluoroproline Applications
-
Collagen Stability Studies
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3S-fluoroproline as a probe to monitor proline isomerization during proein folding by 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimising conformational bias in fluoroprolines through vicinal difluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mr.copernicus.org [mr.copernicus.org]
- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) for (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid.
This guide details the spectroscopic characterization of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid (also known as cis-3-fluoroproline). It synthesizes data from authoritative studies, including those by the Raines and Dugave groups, to provide a reference for identification and conformational analysis.
Executive Summary & Structural Definition
This compound is a fluorinated non-canonical amino acid used to probe protein stability and folding kinetics. The introduction of the highly electronegative fluorine atom at the C3 position creates stereoelectronic effects (gauche effect) that bias the pyrrolidine ring pucker and the cis/trans isomerization of the peptide bond.
-
Common Name: cis-3-fluoro-L-proline
-
CAS Number: 133464-68-3 (generic for 3-fluoroproline isomers; specific stereoisomers may vary)
-
Molecular Formula:
[1] -
Molecular Weight: 133.12 g/mol
-
Stereochemistry: The fluorine atom at C3 and the carboxylic acid at C2 are on the same side (syn/cis) of the pyrrolidine ring.
Stereochemical Assignment[3][4]
-
C2 Configuration (S): Carboxylate group is "up" (relative to the ring plane in standard orientation).
-
C3 Configuration (S): Fluorine atom is "up" (cis to carboxylate).
-
Conformational Bias: The cis-3-fluoro isomer favors the C3-endo (or C4-exo) ring pucker due to the gauche effect between the vicinal Fluorine and Nitrogen, which stabilizes the cis peptide bond population more than the trans isomer compared to native proline.
Spectroscopic Profile
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7][8]
NMR is the primary tool for distinguishing the (2S,3S) isomer from its diastereomer, (2S,3R). The key diagnostic is the vicinal proton coupling constant
1. ^1H NMR Data (500 MHz, D₂O)
The spectrum is characterized by the large geminal H-F couplings and the specific H2-H3 coupling.
| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H2 | 4.20 – 4.35 | Doublet of doublets | Diagnostic: Large | |
| H3 | 5.10 – 5.40 | Doublet of multiplets | Large geminal H-F coupling; deshielded by F. | |
| H4a | 2.10 – 2.30 | Multiplet | - | Complex splitting due to H4b, H3, H5, and F. |
| H4b | 2.40 – 2.60 | Multiplet | - | Distinct from H4a due to ring rigidity. |
| H5a/b | 3.40 – 3.70 | Multiplet | - | Protons adjacent to Nitrogen. |
Note on Rotamers: In solution (especially for N-acyl derivatives), two sets of signals are often observed corresponding to the cis and trans amide bond rotamers. The values above represent the major species.
2. ^13C NMR Data (125 MHz, D₂O)
Carbon signals are split by coupling to fluorine (
| Carbon | Chemical Shift ( | Coupling Pattern | Coupling Constant ( |
| C=O | 170.0 – 175.0 | Singlet/Doublet | |
| C2 | 65.0 – 68.0 | Doublet | |
| C3 | 90.0 – 95.0 | Doublet | |
| C4 | 30.0 – 33.0 | Doublet | |
| C5 | 45.0 – 48.0 | Singlet/Weak Doublet |
3. ^19F NMR Data (470 MHz, D₂O)
Fluorine NMR is highly sensitive to the cis/trans amide equilibrium.
-
Chemical Shift:
to ppm (referenced to CFCl ).-
Specific Note: For N-acetyl-(3S)-fluoroproline methyl ester, the rotamers are separated by ~0.8 ppm .
-
-
Multiplicity: Multiplet (typically dddd) due to coupling with H3, H2, H4a, and H4b.
B. Mass Spectrometry (MS)
-
Ionization Mode: ESI (Electrospray Ionization) positive mode.
-
Molecular Ion:
m/z. -
Fragmentation Pattern:
-
m/z 134.1
m/z 114.1 : Loss of HF (20 Da), characteristic of fluorinated aliphatics. -
m/z 134.1
m/z 88.1 : Loss of COOH (46 Da), characteristic of carboxylic acids.
-
C. Infrared Spectroscopy (IR)[9][10]
-
Medium: KBr pellet or ATR (Attenuated Total Reflectance).
-
Key Absorption Bands:
-
3300 – 3500 cm⁻¹: N-H stretching (amine/ammonium).
-
2500 – 3000 cm⁻¹: O-H stretching (broad, carboxylic acid).
-
1700 – 1740 cm⁻¹: C=O stretching (strong, carboxylic acid/carbonyl).
-
1000 – 1100 cm⁻¹: C-F stretching (strong, often overlaps with C-C/C-N fingerprint).
-
Experimental Protocols
Protocol 1: NMR Sample Preparation
To ensure sharp lines and accurate coupling constants, control of pH is critical to fix the protonation state of the amine.
-
Solvent: Dissolve 5–10 mg of the compound in 600 µL of D₂O (99.9% D).
-
Reference: Add a trace amount of TSP (trimethylsilylpropanoic acid) or use residual HDO signal (
4.79). -
pH Adjustment:
-
For zwitterionic form : Adjust pD to ~6–7 using NaOD/DCl.
-
For cationic form (ammonium): Adjust pD to < 2.
-
Note: Chemical shifts will drift significantly between pH 2 and pH 7 due to deprotonation of the carboxylate.
-
-
Acquisition:
-
Run 1H (min 16 scans), 13C (min 500 scans), and 19F (min 16 scans).
-
Use a relaxation delay (
) of at least 2.0 s to allow full relaxation of the rigid ring protons.
-
Protocol 2: Stereochemical Verification Workflow
This workflow validates the (2S,3S) assignment against the (2S,3R) diastereomer.
Caption: Logical workflow for assigning stereochemistry based on vicinal proton coupling constants (
Conformational Analysis
The unique property of (2S,3S)-3-fluoroproline is its ring puckering preference.
-
Gauche Effect: The fluorine atom prefers to be gauche to the ring nitrogen to maximize orbital overlap (
). -
Resulting Pucker: This interaction stabilizes the C3-endo pucker.
-
Biological Implication: This pucker pre-organizes the backbone, affecting the stability of collagen triple helices (destabilizing in the X position compared to 4-fluoroproline) and the rate of cis-trans isomerization.
Caption: The gauche effect drives the conformational equilibrium of (2S,3S)-3-fluoroproline toward the C3-endo pucker.
References
-
Raines, R. T., et al. (2002). "Collagen stability: Insights from NMR spectroscopic and hybrid density functional computational investigations." Journal of the American Chemical Society. Link
-
Dugave, C., & Demange, L. (2003). "Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications." Chemical Reviews. Link
-
Thomas, C. A., et al. (2009). "3S-fluoroproline as a probe to monitor proline isomerization during protein folding by 19F-NMR." Chemical Communications. Link
-
Hodges, J. A., & Raines, R. T. (2005). "Stereoelectronic and Steric Effects in the Collagen Triple Helix." Journal of the American Chemical Society. Link
Sources
Strategic Sourcing and Technical Validation of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic Acid
This guide is structured as a high-level technical whitepaper designed for decision-makers in medicinal chemistry and procurement. It prioritizes actionable intelligence, rigorous quality control frameworks, and supply chain transparency.
Executive Summary: The Fluorine Effect in Peptidomimetics
In modern drug discovery, (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid (commonly referred to as trans-3-fluoro-L-proline) is more than a simple building block; it is a precision tool for conformational engineering.[1] The introduction of a fluorine atom at the C3 position of the pyrrolidine ring induces a powerful gauche effect , biasing the ring pucker and, consequently, the cis/trans isomerization of the preceding peptide bond.
For drug development professionals, sourcing this compound is not merely about purity percentages; it is about ensuring stereochemical integrity .[1] A 1% contamination with the (2S,3R) cis-isomer can fundamentally alter the folding kinetics of a collagen mimic or the binding affinity of a protease inhibitor.[1] This guide outlines the commercial landscape, critical quality attributes (CQAs), and validation protocols required to secure high-fidelity material.
Technical Profile & Stereochemistry
Before engaging suppliers, it is critical to align on nomenclature. The relationship between the C2-Carboxyl and C3-Fluorine substituents defines the utility.[1]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | trans-3-Fluoro-L-proline |
| CAS Number (Free Base) | 870992-75-9 |
| CAS Number (HCl Salt) | 1363380-51-1 |
| Stereochemistry | (2S) at C2 (L-Proline config); (3S) at C3 |
| Conformational Bias | Favors C3-exo (Cγ-exo) ring pucker |
| pKa Modulation | Fluorine lowers the pKa of the amine (inductive effect), reducing basicity compared to Proline.[1] |
Stereochemical Logic Map
The synthesis of this compound typically involves nucleophilic fluorination (e.g., using DAST) of a hydroxyproline precursor.[1] Since this reaction proceeds via SN2 inversion, the starting material determines the product.
Caption: Synthesis logic flow demonstrating the necessity of stereochemical inversion to achieve the (2S,3S) target.
Commercial Supply Chain Landscape
The market for fluorinated amino acids is tiered.[1] For (2S,3S)-3-Fluoroproline, suppliers generally fall into three categories based on their synthesis capabilities and documentation standards.
Supplier Tier Comparison
| Tier | Supplier Examples | Scale | Primary Value | Risk Factor |
| Tier 1: Originators | Enamine, Fluorochem | mg to kg | High stereochemical fidelity; often hold the process IP.[1] | Lead times can vary if stock is in Eastern Europe.[1] |
| Tier 2: Catalog Aggregators | Combi-Blocks, Sigma (Supelco) | g to kg | Fast shipping (US/EU stock); standardized COAs.[1] | Batch-to-batch variability; often re-packaging Tier 1 material.[1] |
| Tier 3: Custom Synthesis | WuXi AppTec, Syngene | kg to MT | GMP capabilities; custom salt forms (HCl/TFA).[1] | High upfront cost; long lead time for initial batches.[1] |
Procurement Strategy Decision Tree
Use this workflow to determine the appropriate sourcing channel based on your development phase.[1]
Caption: Strategic sourcing workflow based on drug development lifecycle stages.
Technical Validation: The "Incoming QC" Protocol
Trustworthiness Pillar: Never rely solely on a supplier's Certificate of Analysis (COA) for chiral building blocks.[1] The following protocol is a self-validating system to ensure the material meets the rigorous standards of modern medicinal chemistry.
A. 19F-NMR Spectroscopy (Identity & Purity)
Fluorine NMR is the quickest diagnostic tool.[1]
-
Method: Dissolve 10 mg in D₂O or DMSO-d6.
-
Expectation: A single sharp multiplet around -175 to -180 ppm (relative to CFCl₃).[1]
-
Red Flag: Small peaks appearing 5-10 ppm away from the main signal often indicate the presence of the diastereomer ((2S,3R) or (2R,3S)) or unreacted fluorinating reagents.[1]
B. Chiral HPLC Method (The Gold Standard)
Separating amino acid enantiomers/diastereomers without derivatization is challenging but preferred for accuracy.[1]
-
Column: Crownpak CR(+) (Daicel) or equivalent Crown Ether phase.[1]
-
Why? Crown ethers complex specifically with the primary amine of the amino acid, providing superior resolution for free amino acids compared to polysaccharide columns.
-
-
Mobile Phase: Perchloric acid (pH 1.5 to 2.[1]0) in water / Methanol (85:15).[1]
-
Note: Low pH ensures the amine is protonated (NH3+) to bind with the crown ether.[1]
-
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD (preferred).[1]
-
Protocol:
C. QC Decision Matrix
Caption: Quality Control workflow defining pass/fail criteria for incoming raw material.
Handling and Stability
-
Hygroscopicity: The HCl and TFA salts of 3-fluoroproline are highly hygroscopic.[1]
-
Protocol: Store in a desiccator at -20°C. Weigh quickly in ambient air or use a glovebox for GMP batches.
-
-
Reactivity: The C3-fluorine is generally stable, but avoid strongly basic conditions at elevated temperatures (>100°C) for prolonged periods, which can induce HF elimination to form 3,4-dehydroproline.[1]
References
-
Fluorochem. this compound Product Page. Retrieved from
-
ChemicalBook. this compound Properties & Suppliers. Retrieved from
-
Smolecule. Catalog Entry for (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid (Isomer Comparison). Retrieved from
-
Mykhailiuk, P. K. (2022).[1][2] "Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities."[1][2][3][4] The Journal of Organic Chemistry. Retrieved from [1]
-
Phenomenex. Chiral HPLC Separations Guide. Retrieved from
-
Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide. Retrieved from
Sources
Thermal Stability and Degradation Profile of Fluorinated Amino Acids
Executive Summary
The incorporation of fluorine into amino acids (FAAs) is a cornerstone strategy in modern peptidomimetic drug design. While the C–F bond is one of the strongest in organic chemistry (~116 kcal/mol), its introduction creates a "stability paradox." Fluorination can significantly enhance metabolic resistance and protein thermostability (
This guide provides a mechanistic analysis of these profiles, offering researchers a structured approach to characterizing FAA stability during synthesis, storage, and formulation.
The Fluorine Effect: Electronic and Steric Determinants[1]
To understand degradation, one must first understand the stabilizing forces. The thermal behavior of FAAs is governed by two opposing stereoelectronic effects:
-
The Gauche Effect (Stabilizing): In 4-fluoroproline and similar cyclic systems, the electronegative fluorine atom and the electropositive amide nitrogen prefer a gauche orientation. This pre-organizes the backbone torsion angles (
), reducing the entropy of unfolding and raising the thermal denaturation temperature ( ) of the resulting protein. -
Inductive Acidification (Destabilizing): The strong electron-withdrawing nature of fluorine (
effect) increases the acidity of adjacent protons ( or protons). This lowers the activation energy for elimination reactions under thermal stress or basic conditions.
Degradation Mechanisms[2]
The degradation of FAAs is rarely oxidative (due to the inert C-F shell) but predominantly eliminative .
-Elimination (Dehydrofluorination)
This is the critical failure mode for
-
Trigger: High Temperature or Basic pH (pK
of -proton drops by ~1-2 units). -
Outcome: Formation of
-unsaturated imines or enamines, which hydrolyze to toxic -keto acids and ammonia.
-Elimination and Hydrolysis
For
Visualization: The -Elimination Pathway
The following diagram illustrates the mechanistic cascade of HF elimination in a generic
Figure 1: Mechanistic pathway of thermally or chemically induced dehydrofluorination (HF elimination) in
Thermal Stability Profiles (Data Summary)
The following tables contrast the intrinsic thermal decomposition of the free amino acid (solid state) vs. the conferred stability when incorporated into a peptide (solution state).
Table 1: Solid-State Thermal Decomposition (TGA Onset)
Note: Values are approximate ranges based on TGA under
| Amino Acid Class | Wild-Type | Fluorinated Analogue | Fluorinated | Primary Degradation Mode |
| Aliphatic | Leucine: ~290 | 5,5,5-Trifluoroleucine | ~260 - 275 | Decarboxylation / HF Loss |
| Cyclic | Proline: ~230 | 4-Fluoroproline | ~210 - 225 | |
| Aromatic | Phenylalanine: ~260 | 4-Fluorophenylalanine | ~260 - 265 | Stable (Aryl C-F bond is robust) |
| Short Chain | Alanine: ~260 | 3-Fluoroalanine | < 180 | Rapid HF Elimination (Unstable) |
Table 2: Conferred Protein Stability (Solution State )
Impact on the melting temperature of model proteins (e.g., Ubiquitin, Collagen).
| Modification | Stereochemistry | Mechanism | |
| (4R)-4-Fluoroproline | trans, | +5 to +12 | Pre-organization (Gauche effect) |
| (4S)-4-Fluoroproline | cis, | -5 to -15 | Steric clash in trans peptides |
| 4,4-Difluoroproline | N/A | Variable | Accel. cis/trans isomerization |
Experimental Protocols for Stability Profiling
To validate the quality of FAAs, a multi-modal approach combining thermal gravimetry and spectroscopy is required.
Protocol A: Thermal Gravimetric Analysis (TGA)
Objective: Determine the onset temperature of decomposition (
-
Sample Prep: Dry 5–10 mg of FAA in a vacuum desiccator for 24h to remove surface moisture.
-
Instrumentation: TGA/DSC system (e.g., Mettler Toledo or TA Instruments).
-
Crucible: Alumina (
) pans (avoid aluminum if temperatures exceed 500°C or if HF reaction with pan is suspected). -
Method:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 400°C under
flow (50 mL/min).
-
-
Analysis:
-
Record
(mass loss > 1%). -
Look for "stepwise" degradation. A sharp mass loss equivalent to the molecular weight of HF (20 Da) indicates elimination.
-
Protocol B: Variable Temperature (VT) F-NMR
Objective: Detect solution-phase degradation and conformational kinetics.
-
Solvent:
(buffered to pH 7.4) or DMSO- . -
Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (inert).
-
Method:
-
Acquire baseline spectrum at 25°C.
-
Stepwise heating (e.g., 10°C increments) up to 80°C (or solvent limit).
-
Hold at max temperature for 60 mins (isothermal stress).
-
-
Detection:
-
Monitor disappearance of the FAA signal.
-
Critical: Watch for the appearance of a fluoride ion peak (
) at -119 ppm (aqueous), indicating defluorination.
-
Visualization: Stability Characterization Workflow
Figure 2: Integrated workflow for characterizing the thermal and chemical stability of fluorinated amino acids.
Implications for Drug Development
Synthesis and Coupling[3]
-
Avoid Strong Bases: When coupling
-fluorinated amino acids (like 3-F-Ala or 4-F-Pro), avoid strong bases (e.g., DBU) which can trigger E1cB elimination. Use milder bases like DIPEA or Collidine. -
Temperature Control: Microwave-assisted peptide synthesis (often reaching 60-90°C) must be validated for FAAs. Highly fluorinated analogues may require lower temperatures to prevent HF loss.
Storage
-
Hygroscopicity: Many FAAs are hygroscopic. Moisture + trace acid/base can catalyze slow hydrolysis. Store under Argon at -20°C.
-
Shelf-Life: Unlike wild-type amino acids which are stable for years,
-fluoroamines should be re-tested (via F-NMR) every 6 months for free fluoride evolution.
References
-
Effect of Fluorination on Protein Stability: Merkel, L., & Budisa, N. (2012). Fluorine as a tool in protein engineering. Source: Key Insight: Details the stereoelectronic "gauche effect" of 4-fluoroproline on protein thermostability.
-
Thermal Decomposition of Amino Acids: Weiss, I. M., et al. (2018).[1][2][3][4] Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Source: Key Insight: Establishes the baseline decomposition temperatures (185-280°C) for non-fluorinated amino acids for comparison.
-
Synthesis and Stability of
-Trifluoromethyl Amino Acids: Kukhar, V. P., et al. (2013). Asymmetric synthesis of fluorine-containing amino acids. Source: Key Insight: Discusses the hydrolytic stability and synthesis challenges of -trifluoromethyl derivatives. -
Fluorinated Prolines in Peptide Chemistry: Verhoork, S. J., et al. (2018).[5] Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Source: Key Insight: Comprehensive review of cis/trans isomer stability and the impact of fluorination on peptide bond dynamics.
-
Degradation Mechanisms (HF Elimination): Wang, B., et al. (2020). Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids. Source: Key Insight: While focused on chloro-derivatives, this paper provides the computational basis for
-elimination pathways in halogenated amino acids.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.figshare.com [acs.figshare.com]
Methodological & Application
Application Note: (2S,3S)-3-Fluoropyrrolidine-2-carboxylic Acid as a Mechanistic Probe for Collagen Stabilization
Abstract
This application note details the utilization of (2S,3S)-3-fluoropyrrolidine-2-carboxylic acid (hereafter referred to as (3S)-3-Flp ) in the study of collagen triple-helix stability. Unlike its widely used regioisomer (4R)-4-fluoroproline, which stabilizes collagen through stereoelectronic pre-organization, (3S)-3-Flp serves as a unique destabilizing probe . By selectively weakening the interstrand hydrogen bond network while maintaining the requisite ring pucker, (3S)-3-Flp allows researchers to decouple steric effects from electronic contributions in collagen folding. This guide provides a comprehensive protocol for the synthesis, incorporation, and biophysical characterization of (3S)-3-Flp-containing collagen mimetic peptides (CMPs).
Introduction: The Stereoelectronic Landscape of Collagen
Collagen stability relies on a delicate balance of steric repulsion, ring puckering, and interstrand hydrogen bonding. The canonical sequence
The "Fluorine Scan" Approach
Fluorinated prolines are powerful tools because fluorine is isosteric with hydrogen but highly electronegative. This allows for the modulation of ring conformation (the gauche effect) and electron density without altering steric bulk.
| Compound | Configuration | Preferred Pucker | Effect on Collagen (Xaa) | Effect on Collagen (Yaa) | Primary Mechanism |
| Proline | (2S) | Mix ( | Standard | Standard | Reference |
| (4R)-4-Flp | (2S, 4R) | Destabilizing | Hyper-stabilizing | Pre-organization ( | |
| (4S)-4-flp | (2S, 4S) | Stabilizing | Destabilizing | Pre-organization ( | |
| (3S)-3-Flp | (2S, 3S) | Destabilizing | Destabilizing | Electronic Withdrawal (H-bond weakening) |
Mechanism of Action: The Electronic Paradox
The (3S)-3-Flp residue presents a paradox. Based on the gauche effect, the electronegative fluorine at C3 (cis to the carboxylate) favors the
However, experimental data (Raines et al.) confirms that (3S)-3-Flp destabilizes the triple helix. This is attributed to the strong inductive effect (
Figure 1: Mechanistic pathway of (3S)-3-Flp destabilization. Despite adopting the sterically favorable C
Protocol: Solid Phase Peptide Synthesis (SPPS) of (3S)-3-Flp CMPs
Materials
-
Resin: Fmoc-Gly-Wang resin (Low loading, 0.3–0.5 mmol/g) is preferred to prevent aggregation of collagen peptides.
-
Building Block: Fmoc-(2S,3S)-3-fluoropyrrolidine-2-carboxylic acid (commercially available or custom synthesized via DAST fluorination of protected 3-hydroxyproline).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.
-
Base: N,N-Diisopropylethylamine (DIPEA).
Synthesis Workflow
Collagen mimetic peptides (CMPs) are prone to aggregation. This protocol uses elevated temperature coupling to ensure completion.
Step 1: Resin Swelling Swell 0.1 mmol of Fmoc-Gly-Wang resin in DMF for 30 minutes.
Step 2: Fmoc Deprotection Treat with 20% Piperidine in DMF (v/v) containing 0.1 M HOBt (to suppress aspartimide formation if Asp is present, and reduce racemization).
-
Cycle: 2 x 5 minutes.
-
Wash: 5 x DMF.
Step 3: Coupling of (3S)-3-Flp Due to the electron-withdrawing fluorine, the nucleophilicity of the proline nitrogen is reduced, making acylation of the preceding residue difficult. However, coupling of the Fmoc-(3S)-3-Flp itself is standard.
-
Mix: 4.0 eq Fmoc-(3S)-3-Flp + 3.9 eq HATU + 8.0 eq DIPEA in DMF.
-
Pre-activation: 1 minute.
-
Reaction: Add to resin. Shake for 45 minutes at room temperature.
-
Monitoring: Kaiser test (ninhydrin) is ineffective for Prolines. Use Chloranil test or micro-cleavage LC-MS to verify coupling.
Step 4: Coupling Subsequent Residues (The "Difficult" Step) Acylating the secondary amine of the resin-bound (3S)-3-Flp is sterically and electronically hindered.
-
Reagent: Use HATU/HOAt (4 eq) or COMU.
-
Conditions: Double couple. If possible, perform the second coupling at 50°C for 20 minutes (microwave assistance is beneficial).
-
Wash: Extensive washing with DMF and DCM between steps.
Step 5: Cleavage
-
Cocktail: TFA/TIS/Water (95:2.5:2.5).
-
Time: 2 hours at room temperature.
-
Precipitation: Cold diethyl ether.
Biophysical Characterization: Thermal Denaturation Studies
To quantify the destabilization effect, Circular Dichroism (CD) spectroscopy is the gold standard.
Sample Preparation
-
Dissolution: Dissolve the purified peptide in 50 mM Acetic Acid or Phosphate Buffer (pH 7.0) to a concentration of ~0.2 mg/mL.
-
Annealing: Heat the solution to 80°C for 10 minutes to unfold all structures, then cool slowly (10°C/hour) to 4°C. Store at 4°C for at least 24 hours. Critical: Collagen triple helices have slow folding kinetics. Rapid cooling will result in misfolded states.
CD Measurement Protocol
-
Instrument: Jasco J-815 or equivalent.
-
Pathlength: 1 mm quartz cuvette.
-
Wavelength Scan: 190–260 nm at 4°C.
-
Signature: Look for a maximum at ~225 nm and a minimum at ~198 nm (PPII helix characteristic).
-
-
Thermal Melt: Monitor ellipticity at 225 nm while heating from 5°C to 80°C.
-
Ramp Rate: 10°C/hour (0.16°C/min). Note: Faster ramp rates (e.g., 1°C/min) often overestimate
due to hysteresis.
-
Data Analysis
The melting temperature (
Expected Results (Comparative Table):
| Peptide Sequence (Host: Pro-Pro-Gly) | Modification at Xaa | Expected
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Coupling | Low nucleophilicity of fluorinated amine. | Use HATU/HOAt at 50°C. Perform double couplings. |
| No Triple Helix Signal (CD) | Concentration too low or insufficient annealing time. | Increase concentration to >0.5 mM. Incubate at 4°C for 48+ hours. |
| Broad Melting Transition | Polydispersity or aggregation. | Verify purity by HPLC. Ensure pH is controlled (avoid isoelectric precipitation). |
References
-
Stereoelectronic Effects on Collagen Stability. Hodges, J. A., & Raines, R. T. (2003).[4] Journal of the American Chemical Society. [Link] Context: Establishes the fundamental gauche effect rules for 4-fluoroproline.
-
Effect of 3-Hydroxyproline Residues on Collagen Stability. Jenkins, C. L., et al. (2003).[5] Journal of the American Chemical Society. [Link] Context: Demonstrates the destabilizing nature of substitutions at the 3-position.
-
Collagen Structure and Stability. Shoulders, M. D., & Raines, R. T. (2009). Annual Review of Biochemistry. [Link] Context: Comprehensive review detailing the electronic penalties of 3-fluoroproline on the carbonyl acceptor strength.
-
Conformational Landscape of Substituted Prolines. Newberry, R. W., & Raines, R. T. (2019). Protein Science. [Link] Context: Detailed analysis of ring pucker preferences for 3- and 4-substituted prolines.
Sources
- 1. Stabilization of Collagen-Model, Triple-Helical Peptides for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. raineslab.com [raineslab.com]
- 4. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
Use of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid in medicinal chemistry.
This Application Note is structured as a high-level technical guide for medicinal chemists and structural biologists. It integrates physicochemical principles with practical experimental protocols.
Executive Summary
(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid (also known as trans-3-fluoroproline or (3S)-Flp) is a specialized non-canonical amino acid used to modulate the conformational landscape and metabolic profile of proline-containing peptides. Unlike its 4-fluoroproline counterparts, which are widely used to tune cis/trans amide bond ratios via the
This guide details the mechanistic basis for using (2S,3S)-3-Flp, its impact on secondary structure, and validated protocols for its synthesis and incorporation into peptide backbones.
Physicochemical Profile & Mechanism of Action[1]
Stereochemical Configuration
The (2S,3S) configuration places the fluorine atom trans (anti) to the C2-carboxylate group.
-
C2 (S): Natural L-proline stereochemistry.
-
C3 (S): Fluorine is oriented on the opposite face of the ring relative to the carboxylate (assuming standard "down" pucker visualization).
The Fluorine Gauche Effect & Ring Pucker
In 3-fluoroprolines, the electronegative fluorine atom at C3 and the nitrogen atom at position 1 create a vicinal electronegative system. The gauche effect dictates that the
-
(2S,3S)-3-Flp (Trans): The gauche effect stabilizes the C3-endo (or C4-endo) ring pucker. This conformation mimics the preferred solution-state pucker of natural proline but with increased rigidity.
-
(2S,3R)-3-Flp (Cis): Stabilizes the C3-exo (C4-exo) pucker, mimicking the effect of (4R)-fluoroproline (hydroxyproline mimic).
Electronic Modulation (pK Shift)
The fluorine atom at the
-
Proline pK
(amine): ~10.6 -
4-Fluoroproline pK
: ~9.2 -
3-Fluoroproline pK
: ~8.0 - 8.5 Application: Lowering the pK increases the fraction of uncharged amine at physiological pH, potentially enhancing passive membrane permeability and altering salt-bridge networks in protein-ligand binding.
Data Summary Table
| Property | L-Proline | (2S,3S)-3-Fluoroproline | (2S,4R)-4-Fluoroproline |
| Stereochemistry | (2S) | (2S, 3S) trans | (2S, 4R) trans |
| Preferred Pucker | C4-endo / C4-exo (Flexible) | C3-endo (Locked) | C4-exo (Locked) |
| Amide Preference | trans : cis (~4 :[1][2][3] 1) | Comparable to Proline | Strongly favors trans |
| Amine pK | 10.6 | ~8.2 | 9.2 |
| Metabolic Stability | Low (Proline Oxidase) | High (C3 blocked) | High (C4 blocked) |
Structural Visualization (Pathway & Logic)
The following diagram illustrates the conformational equilibrium driven by the stereoelectronic effects of the fluorine substituent.
Figure 1: Mechanistic flow of the gauche effect dictating the conformational lock in (2S,3S)-3-fluoroproline.
Experimental Protocols
Protocol A: Fmoc-Protection of (2S,3S)-3-Fluoroproline
Note: While commercially available, in-house protection is often required for specific isotopic labeling or scale-up.
Reagents: (2S,3S)-3-Fluoroproline HCl, Fmoc-OSu, NaHCO
-
Dissolution: Dissolve 1.0 eq of (2S,3S)-3-fluoroproline hydrochloride in 1:1 Dioxane:H
O (0.1 M concentration). -
Basification: Add 2.5 eq of NaHCO
. The evolution of CO will occur; stir until cessation. -
Addition: Cool to 0°C. Add 1.1 eq of Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) dropwise (dissolved in minimal dioxane).
-
Reaction: Warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (CHCl
/MeOH/AcOH 90:8:2) or LC-MS. -
Work-up:
-
Evaporate dioxane under reduced pressure.
-
Dilute aqueous residue with water. Wash 2x with Et
O (removes excess Fmoc-OSu/byproducts). -
Acidify aqueous phase to pH 2.0 using 1M HCl (careful acidification is critical to prevent decomposition).
-
Extract 3x with Ethyl Acetate.
-
Dry combined organics over Na
SO , filter, and concentrate.
-
-
Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography if necessary.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Challenge: The reduced nucleophilicity of the amine (due to the inductive effect of F) can make coupling to the 3-fluoroproline residue difficult. Coupling of the 3-fluoroproline to the growing chain is standard.
Coupling Reagents: HATU/HOAt (Preferred for difficult couplings) or DIC/Oxyma.
Step-by-Step Incorporation:
-
Resin Swelling: Swell resin (e.g., Rink Amide) in DMF for 30 min.
-
Deprotection: Remove Fmoc from the preceding amino acid using 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.
-
Activation (Coupling OF 3-F-Pro):
-
Mix 3.0 eq Fmoc-(2S,3S)-3-fluoroproline.
-
Add 2.9 eq HATU.
-
Add 6.0 eq DIPEA in DMF.
-
Pre-activate for 30 seconds.
-
Add to resin. Shake for 60–90 minutes (double coupling recommended).
-
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Chain Elongation (Coupling TO 3-F-Pro):
-
Critical Step: The secondary amine of 3-F-Pro is sterically hindered and electronically deactivated.
-
Use HATU or PyAOP (phosphonium salts) for the next amino acid.
-
Extend coupling time to 2–3 hours or perform double coupling at 40°C (if resin allows).
-
Monitoring: Use the Chloranil test (secondary amine specific) rather than Kaiser test to verify coupling completion.
-
Medicinal Chemistry Applications
Metabolic Stabilization
Proline residues are susceptible to oxidative cleavage by Proline Oxidase (POX) and Cytochrome P450s .
-
Mechanism: Metabolic oxidation often involves hydrogen abstraction at C5 or C3.
-
Application: Substitution of H with F at C3 blocks metabolic abstraction at this position. Furthermore, the inductive effect deactivates the C5-H bond towards oxidation, extending the half-life of proline-rich peptide drugs (e.g., GLP-1 analogs, antimicrobial peptides).
Peptidomimetic Design (Collagen & PPII Helices)
(2S,3S)-3-Flp is a "silent" conformational locker.
-
Unlike (4R)-Flp, which strongly biases the amide bond toward trans and the pucker toward exo, (2S,3S)-3-Flp maintains the natural endo pucker preference of Proline but increases the energy barrier to ring inversion.
-
Use Case: Ideal for stabilizing Polyproline II (PPII) helices without distorting the overall backbone geometry, making it a superior scaffold for mimicking natural protein-protein interaction domains compared to 4-fluoroproline in certain contexts.
References
-
Conformational Analysis of 3-Fluoroprolines
-
Synthesis and pKa Effects
-
General Fluoroproline Review
-
Gauche Effect Fundamentals
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable fluorinated amino acid analog. Fluorine substitution can dramatically alter the physicochemical and biological properties of molecules, making this compound a critical building block in drug discovery. However, its synthesis presents unique challenges, particularly concerning yield and stereocontrol.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific issues you may encounter. We will explore the causality behind experimental choices, provide validated troubleshooting workflows, and ground our recommendations in authoritative scientific literature.
Section 1: Foundational Knowledge & Strategy (FAQs)
This section addresses high-level strategic questions that form the basis for a successful synthesis campaign.
Q1.1: What is a robust and common synthetic strategy for preparing this compound?
A1.1: A prevalent and effective strategy begins with a commercially available, stereochemically defined precursor, typically (2S,3S)-3-Hydroxy-pyrrolidine-2-carboxylic acid or a suitable derivative. The synthesis is a multi-step process that hinges on three critical stages: protection, fluorination, and deprotection.
-
Orthogonal Protection: The amine and carboxylic acid functionalities must be protected to prevent unwanted side reactions during fluorination.[1][2][3] A common scheme involves protecting the nitrogen with a tert-butoxycarbonyl (Boc) group and the carboxylic acid as a methyl or benzyl ester. This creates a stable substrate, N-Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid methyl ester.
-
Fluorination: The key transformation is the conversion of the hydroxyl group to a fluorine atom. Given the stereochemistry, this is often achieved via an electrophilic fluorination pathway or a nucleophilic displacement with inversion of configuration if starting from the opposite stereoisomer. For direct replacement, an electrophilic fluorinating agent is typically used on an enolate or enamine derivative of the protected pyrrolidine.[4][5]
-
Deprotection: The final step involves the removal of the protecting groups to yield the target molecule. This typically involves acidic hydrolysis to remove the Boc group and saponification or hydrogenolysis for the ester.[6]
Below is a conceptual workflow illustrating this common synthetic pathway.
Caption: General Synthetic Workflow.
Q1.2: Why are protecting groups so critical, and what are the key considerations for their selection?
A1.2: Protecting groups are fundamental to the success of this synthesis.[7] They serve several purposes:
-
Prevent Side Reactions: The amine and carboxylic acid are both reactive. The amine is nucleophilic and basic, while the carboxylate is nucleophilic. These groups would interfere with most fluorination chemistries.
-
Improve Solubility: Protecting groups like Boc can increase the solubility of the starting materials and intermediates in common organic solvents (e.g., THF, DCM), which is crucial for achieving homogeneous reaction conditions.[8]
-
Direct Stereochemistry: The steric bulk of a large protecting group on the nitrogen can influence the facial selectivity of the fluorinating agent's approach, thereby impacting the diastereomeric ratio of the product.[9]
Key Selection Criteria:
-
Stability: The chosen groups must be stable to the conditions of the subsequent reaction step. For instance, the Boc and ester groups must withstand the fluorination conditions.
-
Ease of Removal: Deprotection conditions should be mild enough to avoid compromising the final product. Fluorine atoms, particularly at the 3-position, can be susceptible to elimination under harsh basic or acidic conditions.[10][11]
-
Orthogonality: It is highly advantageous to use an "orthogonal" protection strategy, where one group can be removed without affecting the other.[7] For example, a Boc group (acid-labile) and a benzyl ester (removable by hydrogenolysis) allow for selective deprotection if further modification is needed.
Q1.3: Which electrophilic fluorinating agents are recommended for this type of transformation?
A1.3: For the direct electrophilic fluorination of a suitable pyrrolidine derivative (e.g., an enolate), N-F reagents are the industry standard due to their relative safety, stability, and effectiveness.[5] The choice of reagent can significantly impact both yield and stereoselectivity.
| Reagent Name | Acronym | Key Characteristics |
| Selectfluor® | F-TEDA-BF₄ | Highly reactive, commercially available, and widely used. Its bulk can enhance stereoselectivity.[9] |
| N-Fluorobenzenesulfonimide | NFSI | A versatile and powerful fluorinating agent. It is more reactive than many other N-F reagents.[5] |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective fluorinating agent, often used for fluorinating carbanions and other nucleophiles.[5] |
Expert Insight: Selectfluor is often the first choice for optimizing these reactions due to its well-documented performance and predictable reactivity.[9] The mechanism of fluorination is complex and may proceed through an Sₙ2 or single-electron transfer (SET) pathway, depending on the substrate and conditions.[5][12]
Section 2: Troubleshooting Guide
This section provides structured solutions to common experimental problems.
Q2.1: My fluorination step is resulting in a low yield of the desired product. What are the likely causes and how can I troubleshoot this?
A2.1: Low yield in the fluorination step is a frequent challenge. The cause can typically be traced to incomplete reaction, substrate decomposition, or competing side reactions. Follow this diagnostic workflow:
Caption: Troubleshooting Workflow for Low Fluorination Yield.
Detailed Steps & Rationale:
-
Verify Reagent Purity and Stoichiometry: Ensure the fluorinating agent has not degraded and is used in sufficient excess (typically 1.1-1.5 equivalents). The base used for enolate formation (e.g., LDA, LiHMDS) must be fresh and accurately titrated.
-
Strictly Anhydrous Conditions: Water will quench the strong base and can react with the fluorinating agent. All glassware must be oven- or flame-dried, and anhydrous solvents are essential.[13]
-
Temperature Control: Enolate formation and fluorination are often highly exothermic and temperature-sensitive. Maintain low temperatures (e.g., -78 °C) during base addition and fluorination to minimize side reactions.[14]
-
Order of Addition: The order of reagent addition is critical. Typically, the protected pyrrolidine is deprotonated first at low temperature, followed by the addition of the fluorinating agent.
Q2.2: I am observing poor diastereoselectivity and obtaining a mixture of (2S,3S) and (2S,3R) isomers. How can this be improved?
A2.2: Achieving high diastereoselectivity is paramount. The stereochemical outcome is determined by the geometry of the intermediate enolate and the direction of approach of the electrophilic fluorine.
-
Rationale: The bulky N-Boc protecting group and the C2-ester group create a specific steric environment. The fluorinating agent will preferentially approach from the less hindered face of the pyrrolidine ring enolate.
-
Optimization Strategies:
-
Choice of Fluorinating Agent: Bulkier reagents like Selectfluor often provide higher diastereoselectivity compared to smaller reagents, as they are more sensitive to steric hindrance.[9]
-
Solvent Effects: The solvent can influence the aggregation state and geometry of the lithium enolate. Ethereal solvents like THF are standard. The addition of coordinating agents (e.g., HMPA, DMPU) can sometimes alter selectivity, but they must be used with caution due to toxicity.
-
Counter-ion Effects: The choice of base (e.g., LDA vs. KHMDS) changes the metal counter-ion (Li⁺ vs. K⁺), which can affect the enolate structure and, consequently, the stereochemical outcome. Lithium bases are generally preferred for forming tight, well-defined transition states.
-
Temperature: Lowering the reaction temperature (-78 °C or even -100 °C) generally increases selectivity by favoring the transition state with the lowest activation energy, which leads to the thermodynamically more stable product.
-
Q2.3: My main side product appears to be the corresponding pyrroline (elimination product). How do I suppress this?
A2.3: Elimination is a classic competing pathway, particularly if the hydroxyl group is first converted to a good leaving group (like a tosylate or mesylate) for a subsequent nucleophilic fluorination. In electrophilic fluorination, elimination can still occur if the intermediate enolate is unstable.
-
Mechanism: Elimination is favored by strong, sterically hindered bases and higher temperatures. The enolate intermediate can, in some cases, eliminate to form a more stable conjugated system.
-
Mitigation Strategies:
-
Use a Non-hindered Base: If possible, use a base like LDA which is strong but not excessively bulky.
-
Strict Temperature Control: As with selectivity, low temperatures (-78 °C) are crucial. Elimination reactions typically have a higher activation energy than the desired substitution, so low temperatures will kinetically favor fluorination.
-
Rapid Trapping: Add the electrophilic fluorinating agent as soon as the enolate formation is complete. Allowing the enolate to sit for extended periods, especially if the temperature rises, increases the chance of side reactions.
-
Q2.4: I am struggling with the final deprotection step. The reaction is either incomplete or it degrades the product.
A2.4: The final deprotection is a delicate step. The C-F bond can be labile under certain conditions.
-
For Boc and Methyl/Ethyl Ester Removal:
-
Step 1 (Boc Removal): Use a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C to room temperature. This is generally clean and efficient.
-
Step 2 (Ester Hydrolysis): Saponification with lithium hydroxide (LiOH) in a THF/water mixture is standard.
-
Troubleshooting: If product degradation is observed during saponification (e.g., from intramolecular cyclization or elimination), consider using milder, enzyme-catalyzed hydrolysis or switching the protecting group to one that can be removed under non-basic conditions (e.g., a benzyl ester, removed by hydrogenolysis). The presence of an intramolecular nucleophile (the deprotected amine) can sometimes lead to instability of the C-F bond.[10][11]
-
Section 3: Experimental Protocols & Data
This section provides a generalized, actionable protocol as a starting point for your experiments.
Protocol 1: General Procedure for Electrophilic Fluorination
This protocol is a representative example and must be adapted and optimized for your specific substrate and scale.
-
Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Enolate Formation:
-
Dissolve the N-Boc-protected hydroxyproline ester (1.0 eq.) in anhydrous THF (0.1 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (2.2 eq.) in THF dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation and enolate formation.
-
-
Fluorination:
-
In a separate dry flask, dissolve Selectfluor (1.2 eq.) in anhydrous DMF or THF.
-
Add the Selectfluor solution dropwise to the cold enolate solution. Again, maintain the temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching small aliquots in saturated NH₄Cl.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]
-
Purify the crude residue by flash column chromatography on silica gel.
-
Table 1: Recommended Purification Parameters
| Stage | Compound Type | Typical Stationary Phase | Recommended Eluent System (Gradient) |
| Post-Fluorination | Protected, fluorinated ester | Silica Gel (230-400 mesh) | Hexanes / Ethyl Acetate (e.g., 9:1 to 1:1) |
| Post-Deprotection | Zwitterionic amino acid | Ion-Exchange Chromatography or Reverse-Phase C18 Silica | Water / Acetonitrile with TFA or Formic Acid |
Section 4: Analytical Characterization
Q4.1: How do I definitively confirm the structure, purity, and especially the stereochemistry of my final product?
A4.1: A combination of analytical techniques is required for full characterization.
-
NMR Spectroscopy: This is the most powerful tool.
-
¹H NMR: Will confirm the overall structure and proton environment. The coupling constants (J-values) between H-2, H-3, and H-4 are critical for confirming the cis relationship between the fluorine and the carboxylic acid.
-
¹³C NMR: Will show the presence of the C-F bond (look for a large one-bond C-F coupling constant, typically > 170 Hz).
-
¹⁹F NMR: A single resonance (often coupled to adjacent protons) will confirm the presence of the fluorine atom. This is a highly sensitive and unambiguous method.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition (exact mass) of the molecule.
-
Chiral Chromatography (HPLC or SFC): To confirm the diastereomeric and enantiomeric purity, analysis on a chiral stationary phase is essential. This method can separate the desired (2S,3S) isomer from the (2S,3R), (2R,3S), and (2R,3R) isomers. Supercritical Fluid Chromatography (SFC) is often highly effective for separating chiral compounds.[15]
References
- Mechanism of Electrophilic Fluorination with Pd(IV)
- Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. Benchchem.
- The Journal of Organic Chemistry Ahead of Print.
- Electrophilic fluorin
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Unknown Source.
- Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Unknown Source.
- (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses Procedure.
- Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applic
- Benefits of Protecting Groups in Organic Synthesis. Labinsights.
- Protecting group. Wikipedia.
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Unknown Source.
- Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- The Dark Side of Fluorine. PMC.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Unknown Source.
- Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. The Royal Society of Chemistry.
Sources
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. media.neliti.com [media.neliti.com]
- 8. labinsights.nl [labinsights.nl]
- 9. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. rsc.org [rsc.org]
Technical Support Center: Synthesis of 3-Fluoropyrrolidine Compounds
Welcome to the technical support center for the synthesis of 3-fluoropyrrolidine compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable fluorinated heterocycles. The introduction of a fluorine atom into the pyrrolidine ring can significantly alter the molecule's physicochemical and biological properties, making these compounds highly sought after in medicinal chemistry.[1][2] However, their synthesis is often accompanied by specific challenges and side reactions.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific experimental issues, their underlying causes, and actionable solutions to mitigate common side reactions during the synthesis of 3-fluoropyrrolidine compounds.
Issue 1: Formation of Elimination and Rearrangement Byproducts
Question: During the fluorination of a 3-hydroxypyrrolidine precursor using diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent, I am observing significant amounts of elimination products (pyrrolines) and rearranged products instead of the desired 3-fluoropyrrolidine. How can I minimize these side reactions?
Answer:
This is a classic challenge in the deoxyfluorination of β-amino alcohols like 3-hydroxypyrrolidine. The formation of these byproducts is often attributed to the neighboring group participation of the nitrogen atom.
Causality:
The reaction mechanism with DAST typically involves the formation of an intermediate fluoro-oxosulfonium salt. In the case of 3-hydroxypyrrolidine derivatives, the nitrogen's lone pair can participate in an intramolecular nucleophilic attack, leading to the formation of a strained aziridinium ion intermediate. This intermediate can then undergo two competing pathways:
-
Desired SN2 Attack: A fluoride ion attacks the carbon bearing the leaving group, yielding the desired 3-fluoropyrrolidine.
-
Undesired Elimination (E2): A base (which can be the fluoride ion or other species in the reaction mixture) abstracts a proton from an adjacent carbon, leading to the formation of a double bond and the corresponding pyrroline byproduct.
-
Rearrangement: The aziridinium intermediate can also be attacked by the fluoride ion at a different carbon, leading to ring-expanded products like fluorinated piperidines, or other rearranged isomers.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing elimination and rearrangement side reactions.
Experimental Protocols:
Protocol 1: Optimization of Deoxyfluorination Conditions
-
Protecting Group: Ensure the pyrrolidine nitrogen is protected with an electron-withdrawing group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).[4][5] This reduces the nucleophilicity of the nitrogen, thereby disfavoring the formation of the aziridinium intermediate.
-
Solvent: Use a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: Cool the solution of the protected 3-hydroxypyrrolidine in the chosen solvent to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the deoxyfluorinating agent (e.g., DAST) dropwise to the cooled solution. A slow addition rate is crucial to maintain a low localized concentration of the reagent and minimize side reactions.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction at low temperature by slowly adding a saturated aqueous solution of sodium bicarbonate or water.
-
Work-up and Purification: Proceed with standard aqueous work-up and purify the crude product by column chromatography.
Protocol 2: Alternative Fluorination Strategy - Electrophilic Fluorination
If deoxyfluorination continues to yield significant byproducts, consider a different synthetic route that avoids this step. For instance, an electrophilic fluorination of a suitable enolate or enamine precursor can be employed.
-
Substrate Preparation: Synthesize a pyrrolidine derivative that can form a stable enolate, such as a 3-oxopyrrolidine.
-
Base and Solvent: Use a non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in an aprotic solvent like THF at -78 °C to generate the enolate.
-
Fluorinating Agent: Use an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.[2][6]
-
Reaction: Add the electrophilic fluorinating agent to the enolate solution at low temperature.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with a standard work-up.
-
Reduction: The resulting 3-fluoro-3-oxopyrrolidine can then be reduced to the desired 3-fluoropyrrolidine using a suitable reducing agent.
| Parameter | Deoxyfluorination (e.g., DAST) | Electrophilic Fluorination (e.g., NFSI) |
| Starting Material | 3-Hydroxypyrrolidine derivative | 3-Oxopyrrolidine derivative or equivalent |
| Key Reagent | Nucleophilic fluoride source (indirect) | Electrophilic fluorine source |
| Common Side Reactions | Elimination, rearrangement | Polyfluorination, side reactions with the base |
| Stereocontrol | Can be stereospecific (SN2) | Depends on the substrate and conditions |
Issue 2: Instability of the Final 3-Fluoropyrrolidine Product
Question: My purified 3-fluoropyrrolidine (or its N-protected derivative) seems to be unstable during storage or subsequent reaction steps, leading to the formation of impurities. What could be the cause and how can I improve its stability?
Answer:
The stability of fluorinated compounds, particularly monofluorinated alkyl groups, can be a concern.[7][8] Intramolecular reactions or decomposition can occur under certain conditions.
Causality:
-
Intramolecular SN2 Reaction: If the nitrogen atom is deprotected (a free secondary amine), its lone pair can act as an intramolecular nucleophile, displacing the fluoride ion to form a bicyclic aziridinium ion. This is more likely if the molecule is subjected to heat or basic conditions.
-
HF Elimination: In the presence of a strong base, elimination of hydrogen fluoride (HF) can occur, leading to the formation of a pyrroline.
-
Hydrolysis: If stored improperly, the compound may be susceptible to hydrolysis, especially if there are other sensitive functional groups present. The hydrochloride salt form is generally more stable and less hygroscopic.[9]
Solutions and Best Practices:
-
Storage: Store the purified 3-fluoropyrrolidine as its hydrochloride salt.[10][11] This protonates the nitrogen, preventing it from acting as a nucleophile. Store the salt in a desiccator at low temperature (e.g., 4 °C) to protect it from moisture.
-
Handling: When using the free base, it is often best to generate it in situ from the hydrochloride salt just before use by treating it with a suitable base and immediately using it in the subsequent reaction.
-
pH Control: In subsequent reaction steps, maintain the pH in a range that minimizes the concentration of the free amine if possible, especially if heating is required.
-
Protecting Groups: For multi-step syntheses, it is advisable to keep the nitrogen protected until the final step. The choice of protecting group is crucial; it should be stable to the reaction conditions of the subsequent steps.[5][12]
II. Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group to use for the synthesis of 3-fluoropyrrolidine?
A1: The choice of the N-protecting group is critical and depends on the specific synthetic route and subsequent reaction conditions.[13][14]
-
Boc (tert-Butoxycarbonyl): This is one of the most common and versatile protecting groups. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM). Its electron-withdrawing nature helps to reduce the nucleophilicity of the nitrogen, which can be beneficial in minimizing side reactions during fluorination.[3]
-
Cbz (Carboxybenzyl): Similar to Boc in its electron-withdrawing effect, Cbz is stable to acidic conditions but is readily removed by catalytic hydrogenation. This provides an orthogonal deprotection strategy to Boc.[5]
-
Benzyl (Bn): This group is generally more robust than Boc or Cbz but can be removed by catalytic hydrogenation. However, it is an electron-donating group, which might increase the propensity for nitrogen-mediated side reactions in some cases.
An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting others, is highly valuable in complex syntheses.[12][13]
Q2: How can I purify my crude 3-fluoropyrrolidine product?
A2: Purification strategies depend on the nature of the impurities and the scale of the reaction.
-
Column Chromatography: This is the most common method for purifying N-protected 3-fluoropyrrolidine derivatives. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes or a similar solvent system.
-
Distillation: For volatile, unprotected 3-fluoropyrrolidine, distillation under reduced pressure can be an effective purification method.
-
Acid-Base Extraction: If the main impurities are neutral organic compounds, an acid-base extraction can be used to isolate the basic 3-fluoropyrrolidine. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The aqueous layer containing the protonated amine can then be separated, basified (e.g., with NaOH), and the free amine extracted back into an organic solvent.[15]
-
Crystallization: If the final product is a solid (often as a salt), crystallization or recrystallization can be a highly effective method for achieving high purity.[16][17]
Q3: Are there any specific safety precautions I should take when working with fluorinating agents?
A3: Yes, working with fluorinating agents requires strict adherence to safety protocols.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
DAST and Deoxofluor: These reagents can be shock-sensitive and thermally unstable. They react violently with water to release toxic and corrosive HF gas. They should be handled with care and stored at low temperatures.
-
Electrophilic Fluorinating Agents (NFSI, Selectfluor®): These are generally easier and safer to handle than DAST. However, they are strong oxidizing agents and should not be mixed with flammable materials.
-
Quenching: Always quench reactions containing residual fluorinating agents carefully and at low temperatures.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Caption: Key safety considerations for common fluorinating agents.
III. References
-
Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Publishing.
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Google AI.
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol.
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Springer.
-
Protecting Groups. University of Glasgow.
-
The Dark Side of Fluorine. ACS Publications.
-
The Dark Side of Fluorine - PMC. National Center for Biotechnology Information.
-
Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate.
-
(R)-(−)-3-Fluoropyrrolidine hydrochloride. Ossila.
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC. National Center for Biotechnology Information.
-
Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. PubChem.
-
Protecting Groups | IIT. Indian Institute of Technology Bombay.
-
Protecting Agents. Tokyo Chemical Industry.
-
Optimized process for the manufacturing of (R)‐3‐fluoropyrrolidine hydrochloride (40). ResearchGate.
-
new process for the preparation of (3r)-fluoropyrrolidine hydrochloride. WIPO Patentscope.
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. National Center for Biotechnology Information.
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
-
Pyrrolidine synthesis. Organic Chemistry Portal.
-
(S)-3-Fluoropyrrolidine hydrochloride. ChemScene.
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
-
Purification of crude pyrroles. Google Patents.
-
3-FLUOROPYRROLIDINE HYDROCHLORIDE. Fmol Chemical.
-
SAFETY DATA SHEET - (S)-3-Fluoropyrrolidine hydrochloride. Fisher Scientific.
-
(S)-(+)-3-Fluoropyrrolidine hydrochloride. Ossila.
Sources
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05186K [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. ossila.com [ossila.com]
- 11. 169750-17-8 | 3-FLUOROPYRROLIDINE HYDROCHLORIDE [fluoromart.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. chem.iitb.ac.in [chem.iitb.ac.in]
- 14. tcichemicals.com [tcichemicals.com]
- 15. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Improving the diastereoselectivity of 3-fluoropyrrolidine-2-carboxylic acid synthesis
Technical Support Center: High-Fidelity Synthesis of 3-Fluoropyrrolidine-2-Carboxylic Acid
Current Status: Operational Topic: Diastereoselective Synthesis & Troubleshooting Ticket Priority: High (Stereochemical Integrity)
Diagnostic Overview: The "Fluorine Effect" Challenge
Synthesizing 3-fluoropyrrolidine-2-carboxylic acid (3-F-Pro) is not merely a halogenation; it is a battle against conformational thermodynamics. The introduction of fluorine at the C3 position creates a potent gauche effect (interaction between the
-
The Core Problem: Achieving high diastereomeric ratios (dr) is difficult because the reagents required to install fluorine often trigger elimination (forming 3,4-dehydroproline) or racemization at the labile C2 stereocenter.
-
The Target: This guide focuses on the two primary routes: Nucleophilic Displacement (Inversion) and Electrophilic Fluorination (Enolate Trapping) .
Module A: The Nucleophilic Route (DAST/Deoxo-Fluor)
Context: This is the "Gold Standard" for stereochemical predictability. It relies on an
-
Input:trans-3-hydroxyproline
cis-3-fluoroproline. -
Input:cis-3-hydroxyproline
trans-3-fluoroproline.
Standard Operating Procedure (SOP-101)
Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Substrate:
-
Preparation: Dissolve substrate (1.0 equiv) in anhydrous DCM under Argon.
-
Activation: Cool to -78°C (Critical for kinetic control).
-
Addition: Add DAST (1.2–1.5 equiv) dropwise.
-
Reaction: Stir at -78°C for 1h, then allow to warm slowly to RT overnight.
-
Quench: Pour into saturated
(Caution: evolution).
Troubleshooting Ticket System
Ticket #A1: "I am seeing significant alkene formation (Elimination)."
-
Diagnosis: The carbocation-like character of the transition state is allowing E1 or E2 elimination, forming 3,4-dehydroproline.
-
Root Cause: Temperature too high during addition or basic impurities.
-
Solution:
-
Switch Reagent: Use XtalFluor-E or Fluolead . These reagents produce less HF and are less prone to elimination than DAST.[1]
-
Base Additive: Add an exogenous base like morpholine (1.0 eq) or pyridine to buffer the HF generated, preventing acid-catalyzed elimination.
-
Protocol Adjustment: Do not let the reaction warm to RT. Keep at -20°C for 48h if conversion allows.
-
Ticket #A2: "The product is a mixture of diastereomers (Low dr)."
-
Diagnosis: Racemization at C2 or Double Inversion.
-
Root Cause: The C2 proton is acidic (alpha to ester). Excess fluoride acts as a base.
-
Solution:
-
Protecting Group Strategy: Ensure you are using an Ester at C2 (Methyl/Ethyl), not the free acid. The free acid will form an acyl fluoride, which is highly liable to epimerization.
-
Avoid "Double Inversion": If unreacted OH remains, it can attack the activated intermediate, scrambling stereochemistry. Ensure full conversion of the alcohol activation step at low temp.
-
Module B: The Electrophilic Route (Enolate Fluorination)
Context: Used when hydroxy-precursors are unavailable. Relies on fluorinating the enolate of a protected proline. Mechanism: Steric control.[2][3] The bulky protecting group directs fluorine to the less hindered face.
Standard Operating Procedure (SOP-201)
Reagents: LiHMDS (Base), NFSI (N-Fluorobenzenesulfonimide) or Selectfluor.
Substrate:
-
Enolization: Dissolve substrate in THF at -78°C . Add LiHMDS (1.1 equiv) dropwise. Stir 30-60 min.
-
Fluorination: Cannulate the enolate into a solution of NFSI (1.2 equiv) in THF at -78°C.
-
Quench: Add saturated
while still cold.
Troubleshooting Ticket System
Ticket #B1: "I'm getting 3,3-difluoro products."
-
Diagnosis: Over-fluorination.[4] The monofluoro-product is more acidic than the starting material (inductive effect of F), so it enolizes faster and reacts again.
-
Solution:
-
Inverse Addition: Add the enolate to the fluorinating agent (as described in SOP-201), rather than adding the fluorine source to the enolate. This keeps the kinetic concentration of enolate low relative to the electrophile.
-
Stoichiometry: Use a slight deficiency of base (0.95 equiv).[4]
-
Ticket #B2: "Loss of optical purity at C2."
-
Diagnosis: The reaction passes through a planar enolate intermediate.
-
Solution:
-
Chiral Ligands: If the substrate's inherent steric bias isn't enough (i.e., you get 50:50 dr), use a chiral auxiliary (e.g., Evans oxazolidinone) instead of a methyl ester to force facial selectivity.
-
Visualizing the Logic
The following diagram illustrates the decision matrix for selecting the correct synthetic pathway and troubleshooting common failure modes.
Caption: Decision tree for synthetic route selection and troubleshooting elimination vs. racemization pathways.
Analytical Data & Validation
To confirm diastereoselectivity, rely on NMR Coupling Constants (
| Feature | cis-3-Fluoro (Syn F/COOH) | trans-3-Fluoro (Anti F/COOH) | Mechanistic Origin |
| Typically Small (< 3 Hz) | Typically Large (6–9 Hz) | Karplus relationship (Dihedral angle). | |
| Chemical shift varies by protecting group; use | |||
| Preferred Conformation | C4-endo (F-gauche to N) | C4-exo (F-gauche to N) | Fluorine Gauche Effect stabilizes specific puckers [1].[5][6] |
References
-
Raines, R. T., et al. (2008). "Conformational Stability of Collagen via the Stereoelectronic Effect of 4-Fluoroproline." Journal of the American Chemical Society, 130(33), 10834–10835. Link(Note: Foundational text on the gauche effect in fluoroprolines).
-
Dugave, C., & Demange, L. (2003). "Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications." Chemical Reviews, 103(7), 2475–2532. Link
-
Lozano, O., et al. (2012).[7] "Metal free fluoroamination of allylsilanes: A route to 3-fluoropyrrolidines." Journal of Fluorine Chemistry, 143, 167–176.[7] Link
-
Ciulli, A., et al. (2018). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase." Journal of the American Chemical Society, 140(29), 9299–9313. Link(Key reference for 3-fluoro synthesis).
-
BenchChem Technical Support. (2025). "Troubleshooting Deoxyfluorination with DAST/Deoxo-Fluor." BenchChem Knowledge Base. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Metal free fluoroamination of allylsilanes: A route to 3-fluoropyrrolidines / Journal of Fluorine Chemistry, 2012 [sci-hub.jp]
Technical Support Center: Analytical Methods for Fluoroproline Synthesis
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Detection & Stereochemical Validation in Fluoroproline Derivatives
Introduction: The Precision Imperative
Fluoroproline (F-Pro) is not merely a halogenated building block; it is a conformational architect. By leveraging the gauche effect, 4-fluoroproline dictates ring puckering (
In drug development, particularly for collagen-mimetic peptides or ACE inhibitors, the stereochemical integrity of the fluorine substituent is non-negotiable. A 5% contamination of the wrong diastereomer can invert the ring pucker, destabilizing your entire secondary structure.
This guide moves beyond standard Certificates of Analysis. It addresses the specific analytical challenges of F-Pro synthesis: distinguishing rotamers from isomers, detecting trace elimination by-products, and validating enantiomeric excess (ee) when standard chiral columns fail.
Module 1: Stereochemical Analysis (The "Hidden" Impurity)
The Challenge: Proline derivatives exist as rotational isomers (rotamers) in solution due to the restricted rotation of the
Protocol A: F NMR as a Conformational Probe
Why this works: The fluorine nucleus is hypersensitive to its electronic environment. The chemical shift difference (
Methodology:
-
Solvent Selection: Use
for free amino acids; for protected derivatives (Boc/Fmoc). -
Acquisition: Collect
F NMR (decoupled H). -
Interpretation:
-
Rotamers (Not Impurities): You will see two signals for a pure compound (major/minor) corresponding to trans and cis amide bond conformers.
-
Diastereomers (Impurities): Look for distinct shifts outside the rotamer pair.
-
| Isomer Configuration | Ring Pucker Preference | Typical |
| (2S, 4R)-Trans-4-Fluoro | -175 to -178 | |
| (2S, 4S)-Cis-4-Fluoro | -170 to -173 | |
| 3,4-Difluoroproline | Variable | -180 to -200 (multiplets) |
*Note: Shifts are referenced to
Protocol B: Chiral Purity via Marfey’s Method
The "Gotcha": Standard Crown Ether chiral columns (e.g., Crownpak CR) rely on complexation with primary amines. They often fail for proline , which is a secondary amine.
The Solution: Derivatization with Marfey’s Reagent (FDAA) creates diastereomers separable on a standard C18 column.
Step-by-Step Workflow:
-
Derivatization: Mix 50 µL of sample (50 mM) with 100 µL of 1% FDAA in acetone and 20 µL of 1M
. -
Incubation: Heat at 40°C for 1 hour. Stop reaction with 20 µL 1M HCl.
-
Separation: Inject onto a C18 RP-HPLC column.
-
Detection: Monitor UV at 340 nm (Marfey’s chromophore).
-
Elution Order: L-isomers typically elute before D-isomers.[3]
Module 2: Chemical Purity & Structural By-products
The Challenge: The most common synthesis route involves nucleophilic fluorination (using DAST or Deoxo-Fluor) of Hydroxyproline. This reaction competes with E2 elimination, generating 3,4-dehydroproline (mass -20 units). This impurity is chemically similar to F-Pro and difficult to remove via crystallization.
Protocol C: LC-MS Detection of Elimination Products
Why this works: UV detection is unreliable because F-Pro lacks a strong chromophore (unless Fmoc-protected). MS is required for trace detection.
Instrument Parameters:
-
Ionization: ESI Positive Mode.
-
Column: C18 or HILIC (for free amino acid).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.
Target Ions:
| Compound | Molecular Ion | Diagnostic Feature |
| Fluoroproline (Free) | 134.1 | Base peak |
| Hydroxyproline (SM) | 132.1 | Mass -2 (Unreacted SM) |
| 3,4-Dehydroproline | 114.1 | Mass -20 (Elimination) |
| DAST By-products | Variable | Check for sulfur adducts |
Visualization: The Analytical Decision Matrix
The following diagram illustrates the logical flow for validating a fluoroproline batch.
Caption: Figure 1. Analytical workflow distinguishing between chemical impurities (elimination products) and stereochemical issues (rotamers vs. diastereomers).
Troubleshooting Guide (FAQ)
Q1: I see two sets of peaks in my NMR spectrum. Is my product racemic?
A: Not necessarily. Proline derivatives exhibit cis/trans amide bond isomerism (rotamers) on the NMR timescale.
-
Test: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce or broaden significantly, they are rotamers. If they remain sharp and distinct, they are likely diastereomeric impurities.
Q2: Why can't I separate D- and L-Fluoroproline on my Crownpak CR(+) column?
A: Crown ether columns (like Crownpak CR) require a primary amine (
-
Fix: Use Marfey’s Reagent (Protocol B) or a Ligand Exchange column (e.g., Chiralpak MA(+)) specifically designed for cyclic secondary amines.
Q3: My yield is low, and I see a large peak at [M-20] in MS. What happened?
A: You have significant elimination to 3,4-dehydroproline. This usually occurs during the fluorination step (DAST/Deoxo-Fluor) if:
-
The reaction temperature was too high.
-
The reaction was allowed to proceed too long.
-
The starting material (Hydroxyproline) was not completely dry (water reacts with DAST to form HF, promoting acid-catalyzed elimination).
Q4: How do I store DAST to prevent impurities?
A: DAST degrades into species that can cause side reactions. Store at -20°C under argon. If the liquid has turned dark yellow or brown, discard it. Fresh DAST should be colorless to pale yellow.
References
- Vertex AI Search. (2026). 19F NMR shifts of 4-fluoroproline isomers.
-
Springer Nature Experiments. (2025). Amino Acid Analysis by Precolumn Derivatization with Marfey's Reagent. Retrieved from [Link]
-
MDPI. (2021). Separation of Enantiomers...[3][4][5] Utilizing Chiral Stationary Phases Based on Crown Ethers.[4][6][7] Retrieved from [Link]
-
ACS Publications. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Retrieved from [Link]
-
Chiral Technologies. (n.d.). CROWNPAK CR-I(+) Application Note. Retrieved from [Link]
Sources
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- 3. Crown Ether Phases - Regis Technologies [registech.com]
- 4. hplc.eu [hplc.eu]
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Validation & Comparative
A Comparative Guide to the NMR Characterization of Peptides Containing (2S,3S)-3-Fluoropyrrolidine-2-carboxylic Acid
This guide provides an in-depth technical comparison and procedural overview for the Nuclear Magnetic Resonance (NMR) characterization of synthetic peptides incorporating the non-canonical amino acid, (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid (3S-FPro). We will explore how the unique stereoelectronic properties of this fluorinated proline analog influence peptide conformation and how multi-dimensional NMR techniques can be leveraged to elucidate these structural nuances. This document is intended for researchers, chemists, and structural biologists engaged in peptide design, drug discovery, and protein engineering.
The Strategic Advantage of Fluorine in Peptide NMR
The incorporation of non-canonical amino acids is a powerful strategy for modulating the properties of peptides, enhancing everything from proteolytic stability to binding affinity.[1][2] Fluorine, in particular, has emerged as a uniquely valuable element in this field. Its introduction into an amino acid scaffold, such as proline, imparts significant physicochemical changes while being minimally sterically perturbing.[3][4]
For NMR spectroscopy, the benefits are threefold:
-
A Sensitive Spectroscopic Reporter: The ¹⁹F nucleus boasts a high gyromagnetic ratio (83% of the sensitivity of ¹H), 100% natural abundance, and a complete absence from biological systems. This eliminates background signal and allows for clean, high-sensitivity detection even at low concentrations.[5][6]
-
An Exquisite Probe of Local Environment: The chemical shift of ¹⁹F is exceptionally sensitive to its local electronic environment, spanning a range over 400 ppm.[6][7] This makes it a highly discerning reporter of subtle conformational changes, folding events, and ligand-protein interactions.[7][8]
-
A Tool for Conformational Control: The strong electronegativity of the fluorine atom can profoundly influence the local geometry of the peptide backbone. In proline analogs, this manifests as a strong bias in the pyrrolidine ring pucker and the cis/trans isomerization equilibrium of the preceding peptide bond.[9][10]
This guide focuses on this compound, a specific stereoisomer where the fluorine atom's influence provides a distinct conformational signature compared to native L-proline or other fluorinated analogs like the more commonly studied 4-fluoroprolines.
Core Methodologies for NMR Characterization
A comprehensive structural analysis of a 3S-FPro-containing peptide requires a suite of complementary NMR experiments. The causality behind this multi-pronged approach is to build a complete picture, from primary sequence confirmation to high-resolution 3D structure.
One-Dimensional (1D) NMR: The First Look
-
¹H NMR: Provides the initial fingerprint of the peptide. While often crowded, it gives a rapid assessment of sample purity and folding state, indicated by the chemical shift dispersion of the amide protons.[11]
-
¹⁹F NMR: This is the key starting point for analyzing fluorinated peptides. A simple 1D ¹⁹F spectrum provides a clear window into the fluorine-containing species. The presence of multiple ¹⁹F signals can immediately indicate the existence of distinct conformational isomers, most commonly the cis and trans conformers of the Xaa-3S-FPro peptide bond, which are in slow exchange on the NMR timescale.[12][13] The relative integration of these peaks provides a direct quantification of the isomer populations.
Two-Dimensional (2D) NMR: Resonance Assignment and Structural Restraints
Complete and unambiguous assignment of all ¹H, ¹³C, and ¹⁵N resonances is the prerequisite for any detailed structural analysis.
-
TOCSY (Total Correlation Spectroscopy): This experiment is the workhorse for identifying amino acid spin systems. It establishes through-bond correlations between all protons within a single amino acid residue, allowing one to trace the connectivity from the amide proton (HN) to the alpha proton (Hα) and throughout the side chain.[14][15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the three-dimensional structure. They detect through-space correlations between protons that are close in proximity (typically < 5 Å), regardless of whether they are bonded.[16][17] The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the critical distance restraints used in structural calculations.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is invaluable for resolving spectral overlap in the ¹H dimension and for monitoring the chemical shifts of specific carbons. The ¹³C chemical shifts of the proline Cβ and Cγ carbons are particularly diagnostic of the cis or trans peptide bond state.[18][19] For a trans isomer, Cβ is typically around 31-32 ppm and Cγ is ~27 ppm, whereas for a cis isomer, Cβ shifts downfield to ~34 ppm and Cγ shifts upfield to ~24 ppm.[18]
Below is a diagram illustrating the typical workflow for NMR-based peptide characterization.
Comparative Analysis: 3S-FPro vs. L-Proline
The introduction of a fluorine atom at the C3 position with (S) stereochemistry creates a distinct conformational profile compared to natural L-proline.
Pyrrolidine Ring Pucker
The five-membered ring of proline is not planar but exists in one of two preferred puckered conformations: Cγ-endo (pucker "down," towards the Cα carboxylate) or Cγ-exo (pucker "up," away from the Cα carboxylate). In natural proline within peptides, there is a dynamic equilibrium between these states.[9] Fluorination introduces a strong stereoelectronic bias. The gauche effect between the C-F bond and the C-N or C-C bonds of the ring stabilizes specific puckers. For (2S,3S)-3-FPro, the stereochemistry is expected to strongly favor a Cγ-exo pucker. This contrasts with (4S)-FPro, which favors Cγ-endo, and (4R)-FPro, which favors Cγ-exo.[9][20] This fixed pucker reduces the conformational entropy of the peptide backbone.
Cis/Trans Isomerization
The peptide bond preceding a proline residue (the Xaa-Pro bond) can adopt either a trans (ω ≈ 180°) or cis (ω ≈ 0°) conformation. The energy barrier for interconversion is high, leading to slow isomerization that is readily observed by NMR.[19][21] In most non-proline peptide bonds, the trans form is overwhelmingly favored (>99.9%). For Xaa-Pro bonds, the cis population can be significant, typically 5-30%.[18][22]
The electronegative fluorine substituent in 3S-FPro influences this equilibrium. By withdrawing electron density from the ring, it affects the electronic character of the prolyl nitrogen and can alter the relative stabilities of the cis and trans transition states.[10] While the precise effect is context-dependent, ¹⁹F and ¹H NMR provide a direct method to quantify this by integrating the distinct sets of signals corresponding to each isomer.
The diagram below illustrates how NMR probes the structural consequences of incorporating 3S-FPro.
Comparative Data Summary
The following table summarizes the key comparative points between L-Proline and 3S-FPro in a peptide context, and the primary NMR methods used for their characterization.
| Feature | L-Proline | (2S,3S)-3-FPro | Primary NMR Characterization Method(s) |
| Ring Pucker | Dynamic equilibrium (Cγ-endo / Cγ-exo) | Strongly biased towards Cγ-exo | NOESY, ³J Coupling Constants |
| Xaa-Pro cis Population | Typically 5-30% | Altered ratio (context-dependent) | 1D ¹⁹F NMR, 1D/2D ¹H NMR, ¹H-¹³C HSQC |
| NMR Reporter Nucleus | None (relies on ¹H, ¹³C) | ¹⁹F | 1D/2D ¹⁹F-edited/detected experiments |
| Proteolytic Stability | Baseline | Often enhanced[1] | (Assayed biochemically, structure rationalized by NMR) |
| ¹³Cγ Chemical Shift (trans) | ~27 ppm | Similar, but subtly shifted by fluorine | ¹H-¹³C HSQC |
| ¹³Cβ Chemical Shift (trans) | ~31-32 ppm | Similar, but subtly shifted by fluorine | ¹H-¹³C HSQC |
Experimental Protocols
Standard Protocol for Peptide NMR Analysis
Objective: To achieve complete resonance assignment and determine the solution conformation of a peptide containing 3S-FPro.
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized, purified peptide in a 90% H₂O / 10% D₂O solution to a final concentration of 0.5-2.0 mM. The D₂O provides the lock signal for the spectrometer.
-
Add a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.5) to maintain a stable pH.
-
Add a chemical shift reference standard, such as DSS or TSP, to a final concentration of 0.1 mM.
-
Transfer ~550 µL of the final solution into a high-quality NMR tube.
-
-
NMR Data Acquisition (e.g., on a 600 MHz Spectrometer):
-
Temperature Equilibration: Allow the sample to equilibrate inside the spectrometer at the desired temperature (e.g., 298 K) for at least 15 minutes.
-
1D ¹H Spectrum: Acquire a simple 1D ¹H spectrum with water suppression (e.g., using presaturation or Watergate) to assess sample quality and concentration.
-
1D ¹⁹F Spectrum: Acquire a 1D ¹⁹F spectrum. This is a quick experiment that will immediately reveal the cis/trans isomer populations.
-
2D TOCSY: Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms to delineate the proton spin systems of each residue.[15]
-
2D NOESY: Acquire a 2D NOESY spectrum with a mixing time of 150-300 ms to identify through-space correlations.[16] For larger peptides where tumbling is slow, a ROESY experiment may be necessary to avoid zero-crossing of the NOE.
-
2D ¹H-¹³C HSQC: Acquire a natural abundance ¹H-¹³C HSQC spectrum to resolve proton signal overlap and assign the Cβ and Cγ resonances of the 3S-FPro residue, confirming the cis/trans state of each observed isomer.[23]
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
-
Resonance Assignment: Using the TOCSY and HSQC spectra, assign all possible ¹H and ¹³C resonances. Start by identifying unique amino acid spin systems in the TOCSY (e.g., Gly, Ala, Thr) and then use sequential NOEs (from Hαᵢ to HNᵢ₊₁) in the NOESY spectrum to "walk" along the peptide backbone.
-
Structural Restraints: Pick and integrate all unambiguous cross-peaks in the NOESY spectrum. Convert these peak volumes into upper-limit distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).
-
Structure Calculation: Use a software package like CYANA, XPLOR-NIH, or AMBER to calculate an ensemble of 3D structures that satisfy the experimental distance restraints through protocols like simulated annealing.
-
Validation: Analyze the resulting ensemble of structures for quality, ensuring low restraint violation energies and good stereochemical parameters.
-
Conclusion
The incorporation of this compound into peptides offers a sophisticated method for controlling conformation and introducing a powerful spectroscopic probe for structural analysis. Its unique stereochemistry induces a strong bias in the pyrrolidine ring pucker, which, along with its influence on the cis/trans prolyl bond equilibrium, makes it a valuable tool for peptide design. A systematic application of 1D ¹⁹F NMR and 2D homonuclear and heteronuclear NMR techniques provides a complete and detailed picture of the peptide's solution structure. This guide provides the foundational knowledge and a practical framework for researchers to confidently apply these methods, ultimately enabling the rational design of peptides with tailored structures and functions.
References
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- Vertex AI Search, based on "Fluorine NMR study of proline-rich sequences using fluoroprolines - Recent".
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- Vertex AI Search, based on "Fluorinated Protein and Peptide Materials for Biomedical Applic
- Vertex AI Search, based on "NMR Studies of the Rates of Proline Cis-Trans Isomeris
- Vertex AI Search, based on "Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC".
- Vertex AI Search, based on "and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed".
- Vertex AI Search, based on "Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - Mario Schubert".
- Vertex AI Search, based on "The 1D 19F NMR spectra showing the fluoroproline signals of the two...
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- Vertex AI Search, based on "Marsh Lab - Fluorin
- Vertex AI Search, based on "Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - MDPI".
- Vertex AI Search, based on "Structural basis for the enhanced stability of highly fluorin
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- Vertex AI Search, based on "Fluorine labeling of proteins for NMR studies".
- Vertex AI Search, based on "Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC".
- Vertex AI Search, based on "Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin: A structural model for studies of peptide-protein interactions - PMC".
- Vertex AI Search, based on "Fluorine NMR".
- Vertex AI Search, based on "Fluorine NMR study of proline-rich sequences using fluoroprolines - ResearchG
- Vertex AI Search, based on "Using 19F NMR to Probe Biological Interactions of Proteins and Peptides - ACS Public
- Vertex AI Search, based on "19F-centred NMR analysis of mono-fluorin
- Vertex AI Search, based on "Peer review - Fluorine NMR study of proline-rich sequences using fluoroprolines - Recent".
- Vertex AI Search, based on "Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides".
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- Vertex AI Search, based on "9.2 Synthesis of Peptides Containing Proline Analogues".
- Vertex AI Search, based on "Multigram Synthesis and Physicochemical Characterization of β-CHF2- and β-CF3-α-Proline - ChemRxiv".
- Vertex AI Search, based on "19F NMR-tags for peptidyl prolyl conform
- Vertex AI Search, based on "Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29 - eScholarship".
- Vertex AI Search, based on "Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy - Chapman University Digital Commons".
- Vertex AI Search, based on "Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - Frontiers".
- Vertex AI Search, based on "Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines - ACS Public
- Vertex AI Search, based on "Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF - ResearchG
- Vertex AI Search, based on "A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory - ChemRxiv".
- Vertex AI Search, based on "Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - MDPI".
- Vertex AI Search, based on "Conformational Analysis of Peptidomimetic Drug Leads by NMR - YouTube".
- Vertex AI Search, based on "(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid - Fluorochem".
Sources
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- 2. Marsh Lab - Fluorinated Peptides [sites.google.com]
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- 15. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs [mdpi.com]
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- 17. m.youtube.com [m.youtube.com]
- 18. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides - Repository of the Academy's Library [real.mtak.hu]
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Comparative Technical Guide: (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid vs. (2S,4R)-4-Fluoroproline
Executive Summary
This guide provides a technical comparison between (2S,3S)-3-fluoroproline (3S-F-Pro) and the industry-standard (2S,4R)-4-fluoroproline (4R-F-Pro) . While 4R-F-Pro is widely utilized to rigidify protein backbones and stabilize collagen triple helices via the gauche effect, 3S-F-Pro offers a distinct stereoelectronic profile.
Key Distinction: 4R-F-Pro acts as a conformational lock , strongly enforcing a
Stereoelectronic Origins & Conformational Landscape[1]
The utility of fluoroprolines stems from the high electronegativity of fluorine, which induces a gauche effect . The C–F bond tends to align gauche to the C–N bond (in 4-F-Pro) or the N lone pair (in 3-F-Pro) to maximize
Ring Pucker and Peptide Bond Preferences[1][2][3]
The position and stereochemistry of the fluorine atom dictate the pyrrolidine ring pucker, which in turn influences the cis/trans ratio of the preceding peptide bond (
| Feature | (2S,3S)-3-Fluoroproline | (2S,4R)-4-Fluoroproline | Native Proline |
| Ring Pucker Preference | Mixed ( | ||
| Peptide Bond Preference | Moderate Trans bias | Strong Trans bias | Moderate Trans bias |
| ~4.6 (Similar to Pro) | ~6.7 (High Trans) | 4.6 | |
| Collagen Stability (Xaa) | Destabilizing | Stabilizing (if 4S isomer) | Neutral |
| Collagen Stability (Yaa) | Neutral/Destabilizing | Strongly Stabilizing | Stabilizing (Hyp) |
Mechanistic Insight:
-
4R-F-Pro: The fluorine at
is electron-withdrawing.[1] To stabilize the ring, the C–F bond aligns gauche to the ring nitrogen, forcing the ring into the -exo conformation. This pucker pre-organizes the and angles to favor the polyproline II (PPII) helix and the trans peptide bond isomer. -
3S-F-Pro: The fluorine is at
.[2] The stereochemistry (3S) places the fluorine cis to the carboxylate. This configuration typically favors the -endo pucker, mimicking native proline. However, unlike 4-F-Pro, 3S-F-Pro destabilizes collagen triple helices when placed in the Xaa position.[3] This is likely due to the strong inductive withdrawal of electron density from the proximal carbonyl group, weakening the inter-strand hydrogen bonds critical for collagen stability.
Visualization of Conformational Pathways
Figure 1: Conformational flow showing how fluorine position dictates ring pucker and subsequent macromolecular stability.
Physicochemical Properties & Reactivity
The proximity of the fluorine atom to the secondary amine is the critical differentiator for chemical synthesis and reactivity.
pKa and Nucleophilicity
-
(2S,4R)-4-F-Pro: The fluorine is 3 bonds away from the nitrogen. The inductive effect lowers the pKa of the conjugate acid (ammonium) to ~9.2 (compared to ~10.6 for Pro).
-
(2S,3S)-3-F-Pro: The fluorine is only 2 bonds away from the nitrogen. The inductive electron withdrawal is significantly stronger.
-
Estimated pKa: ~8.0 – 8.5
-
Consequence: The secondary amine is significantly less nucleophilic .
-
Implications for Peptide Synthesis
Because 3S-F-Pro is a weaker nucleophile, acylation rates during Solid Phase Peptide Synthesis (SPPS) are retarded. Standard coupling protocols used for Proline or 4-F-Pro often result in incomplete coupling (deletion sequences) when applied to 3-F-Pro.
Experimental Protocols
Protocol: Incorporation into Peptides via SPPS
Objective: Efficient coupling of (2S,3S)-3-F-Pro to a growing peptide chain.
Materials:
-
Resin: Rink Amide or Wang (loading < 0.6 mmol/g recommended to reduce aggregation).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine).
Workflow:
-
Resin Swelling: Swell resin in DMF for 30 minutes.
-
Deprotection: Remove Fmoc group (20% Piperidine/DMF, 2 x 5 min). Wash thoroughly (DMF x 5, DCM x 3, DMF x 3).
-
Coupling (The Critical Step):
-
Stoichiometry: Use 4 equivalents of Fmoc-(2S,3S)-3-F-Pro-OH.
-
Activation: Dissolve Amino Acid, HATU (3.9 eq), and HOAt (4 eq) in minimal DMF. Add DIPEA (8 eq).
-
Pre-activation: Allow to activate for 1-2 minutes (do not exceed 5 mins to avoid racemization).
-
Reaction Time: Add to resin and shake for 2 hours (Standard Pro is 45 min).
-
Double Coupling: Drain and repeat the coupling step with fresh reagents for another 1 hour. This is mandatory for 3-F-Pro due to low nucleophilicity.
-
-
Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.
-
Subsequent Coupling: When coupling the next amino acid onto the N-terminus of 3-F-Pro, use standard conditions. The secondary amine of 3-F-Pro is less basic, but usually accepts activated esters efficiently if the steric bulk of the incoming amino acid is not excessive.
Protocol: Assessing Cis/Trans Ratio via NMR
Objective: Determine
-
Model Peptide: Synthesize Ac-Xaa-OMe (where Xaa = 3-F-Pro or 4-F-Pro).
-
Solvent: Dissolve in D₂O (biologically relevant) or CDCl₃ (for organic solubility).
-
Acquisition: Acquire ¹H NMR and ¹⁹F NMR spectra.
-
Analysis:
-
Identify the acetyl methyl protons (singlet). You will see two peaks: a major peak (trans) and a minor peak (cis).
-
Identify the ¹⁹F signal.[4] The chemical shift is sensitive to the amide bond geometry.
-
Calculation:
.
-
References
-
Raines, R. T., et al. (2003).[5][6] Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers.[5][6] Journal of the American Chemical Society.[5] Link
-
Linclau, B., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.[7][4][8][9][10] Biochemistry.[7] Link
-
Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.[7][10][11] Topics in Heterocyclic Chemistry. Link
-
Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers.[5] (Detailed mechanistic follow-up). Link
-
Verhoork, S. J., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition. Journal of the American Chemical Society.[5] Link
Sources
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- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Head-to-Head Comparison of Fluorinated Proline Isomers: A Guide to Enhancing Peptide Stability
Introduction: The Unique Role of Proline and the Power of Fluorination
In the intricate world of peptide and protein architecture, proline stands out. Its unique cyclic structure, with the α-amino group constrained within a pyrrolidine ring, imposes significant conformational restrictions on the polypeptide backbone.[1][2] This inherent rigidity makes proline a crucial determinant of protein folding, structure, and stability.[1] Furthermore, the peptide bond preceding a proline residue (the prolyl amide bond) can adopt both cis and trans conformations, adding another layer of structural diversity and complexity. The isomerization between these two states is often a rate-limiting step in protein folding.[1][3]
For researchers and drug developers seeking to modulate peptide and protein properties, proline presents a tantalizing target for chemical modification. Among the various strategies, the introduction of fluorine at the C4 position of the pyrrolidine ring has emerged as a powerful tool for fine-tuning conformational preferences and, consequently, enhancing stability.[1][2] The strong inductive effect of the fluorine atom, the most electronegative element, has three primary consequences: it enforces a specific pucker on the pyrrolidine ring, biases the cis-trans equilibrium of the preceding amide bond, and accelerates the rate of isomerization.[1][2]
This guide provides a head-to-head comparison of the two most studied diastereomers of 4-fluoroproline: (2S,4R)-fluoroproline (4R-Flp) and (2S,4S)-fluoroproline (4S-Flp). We will delve into the underlying stereoelectronic effects that govern their distinct conformational behaviors and present experimental data to guide your selection of the optimal isomer for your specific application, from stabilizing collagen triple helices to engineering novel protein therapeutics.
The Dichotomy of 4-Fluoroproline Isomers: A Tale of Two Puckers
The conformational landscape of the proline ring is not flat. It exists in a dynamic equilibrium between two predominant puckered conformations: Cγ-endo (where the C4 atom is displaced towards the carboxylate group) and Cγ-exo (where the C4 atom is displaced away from the carboxylate group).[1] For unsubstituted proline, the energy difference between these two states is minimal. However, the introduction of a fluorine atom at the C4 position dramatically shifts this equilibrium due to a phenomenon known as the gauche effect.[4][5]
The gauche effect, in this context, describes a stabilizing interaction between the electron-rich C-H bond and the electron-deficient C-F bond when they are in a gauche (approximately 60° dihedral angle) orientation.[6] This stereoelectronic preference dictates the ring pucker of the fluorinated proline isomers.
-
(4R)-Fluoroproline (4R-Flp): This isomer strongly favors the Cγ-exo pucker. This conformation allows for a stabilizing n→π* interaction between adjacent carbonyl groups, which in turn favors the trans conformation of the prolyl amide bond.[1][7]
-
(4S)-Fluoroproline (4S-Flp): Conversely, this isomer preferentially adopts the Cγ-endo pucker.[5][7] This pucker is more compatible with the cis conformation of the prolyl amide bond.[5][7]
This fundamental difference in conformational preference is the key to understanding the divergent effects of these two isomers on peptide stability.
Figure 1: Conformational preferences of (4R)- and (4S)-fluoroproline.
Head-to-Head Comparison: Experimental Evidence
The theoretical conformational biases of 4R-Flp and 4S-Flp translate into measurable differences in peptide and protein stability. The following table summarizes key experimental findings from various studies.
| Property | (4R)-Fluoroproline (4R-Flp) | (4S)-Fluoroproline (4S-Flp) | Key References |
| Pyrrolidine Ring Pucker | Predominantly Cγ-exo | Predominantly Cγ-endo | [5][7] |
| Prolyl Amide Bond | Strongly favors trans conformation | Increased propensity for cis conformation | [3][5][7] |
| Polyproline II (PPII) Helix Stability | Stabilizing | Destabilizing | [1][5] |
| Collagen Stability (Xaa-Yaa-Gly)n | Stabilizing in Yaa position, Destabilizing in Xaa position | Stabilizing in Xaa position, Destabilizing in Yaa position | [1][4] |
| Protein Folding Kinetics | Accelerates cis-trans isomerization, can accelerate folding | Accelerates cis-trans isomerization, can influence folding pathways | [1][2] |
| Thermal Stability (Tm) | Generally increases Tm when trans is the native conformation | Can increase or decrease Tm depending on the native conformation | [1][8] |
Case Study: The Impact of Fluorinated Prolines on Collagen Stability
Collagen, the most abundant protein in animals, is a prime example of how the strategic placement of fluorinated prolines can dramatically impact stability.[4] Its triple-helical structure is composed of repeating Xaa-Yaa-Gly sequences, where Xaa and Yaa are often proline and 4-hydroxyproline, respectively.[4]
Studies on collagen-mimetic peptides have revealed a striking dichotomy in the effects of 4R-Flp and 4S-Flp depending on their position within the repeating triplet:
-
In the Yaa position: 4R-Flp is significantly stabilizing, even more so than the naturally occurring 4-hydroxyproline.[1] Its preference for the Cγ-exo pucker preorganizes the peptide backbone into the conformation required for a stable triple helix.[1][4] Conversely, 4S-Flp is destabilizing in this position.[1][4]
-
In the Xaa position: The roles are reversed. 4S-Flp is stabilizing, while 4R-Flp is destabilizing.[1][4] This is because the Xaa position in the collagen triple helix favors a Cγ-endo pucker, a conformation strongly promoted by 4S-Flp.[1]
These findings underscore the critical importance of considering the local structural context when incorporating fluorinated prolines to engineer peptide and protein stability.
Experimental Protocols for Assessing Peptide Stability
To empirically determine the impact of fluorinated proline incorporation on the stability of your peptide of interest, a combination of biophysical techniques is recommended.
Circular Dichroism (CD) Spectroscopy for Secondary Structure and Thermal Stability
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides and for determining their thermal stability.
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Determine the peptide concentration accurately using UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine, or by other quantitative methods.
-
Prepare a series of peptide solutions with final concentrations ranging from 10 to 100 µM.
-
-
CD Measurement:
-
Acquire CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a 1 mm pathlength quartz cuvette.
-
Record the CD signal in millidegrees (mdeg).
-
Average at least three scans for each sample and subtract the buffer baseline.
-
-
Thermal Denaturation:
-
Monitor the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helical peptides) as a function of temperature.
-
Increase the temperature at a controlled rate (e.g., 1 °C/min) from a starting temperature (e.g., 25 °C) to a final temperature where the peptide is fully denatured (e.g., 95 °C).
-
The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded. This can be determined by fitting the denaturation curve to a sigmoidal function.
-
Figure 2: Workflow for assessing peptide stability using CD spectroscopy.
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information, allowing for the direct observation of the cis-trans isomerization of the prolyl amide bond and the determination of the ring pucker. 19F NMR is particularly powerful for studying fluorinated prolines.[3][9]
Protocol:
-
Sample Preparation:
-
Dissolve the fluorinated peptide in a suitable deuterated solvent (e.g., D₂O or a buffered solution in D₂O).
-
The concentration should be in the millimolar range for optimal signal-to-noise.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹⁹F NMR spectra. The presence of distinct signals for the cis and trans isomers in the ¹⁹F spectrum allows for their quantification.
-
Acquire two-dimensional (2D) NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), to identify through-space interactions that are characteristic of specific ring puckers and cis or trans amide bond conformations.
-
-
Data Analysis:
-
Integrate the signals corresponding to the cis and trans isomers in the ¹⁹F NMR spectrum to determine their relative populations.
-
Analyze the NOE/ROE cross-peaks in the 2D spectra to assign the conformation of the proline ring and the preceding amide bond.
-
Applications in Drug Design and Beyond
The ability to precisely control peptide conformation through the incorporation of fluorinated prolines has significant implications for drug design and protein engineering.[10][11][12]
-
Enhanced Proteolytic Stability: By locking a peptide into a specific conformation, fluorinated prolines can mask cleavage sites for proteases, thereby increasing the peptide's half-life in biological systems.
-
Improved Binding Affinity: Pre-organizing a peptide into its bioactive conformation can reduce the entropic penalty of binding to its target, leading to enhanced affinity and potency.
-
Modulation of Protein Folding: The accelerated cis-trans isomerization can be exploited to study and control protein folding pathways.[1]
-
Novel Biomaterials: The exceptional stability conferred by fluorinated prolines, particularly in collagen-like peptides, opens up possibilities for the design of novel biomaterials with enhanced thermal and mechanical properties.
Conclusion: A Powerful Tool for Rational Design
The choice between (4R)-fluoroproline and (4S)-fluoroproline is not arbitrary; it is a data-driven decision based on the desired conformational outcome. By understanding the fundamental stereoelectronic principles that govern their behavior, researchers can rationally design peptides and proteins with enhanced stability, improved biological activity, and novel properties. The head-to-head comparison presented in this guide provides a framework for making informed decisions in the exciting and rapidly evolving field of peptide and protein engineering.
References
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. (URL: [Link])
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed, 28690684. (URL: [Link])
-
Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society, 125(31), 9262–9263. (URL: [Link])
-
Rump, E. T., Rijkers, D. T., de Groot, P. G., Liskamp, R. M., & Pieters, R. J. (2004). A (4R)- or a (4S)-fluoroproline residue in position Xaa of the (Xaa-Yaa-Gly) collagen repeat severely affects triple-helix formation. Chembiochem, 5(1), 1053–1057. (URL: [Link])
-
The conformational dependence of the proline ring on the fluorination at position 4. (URL: [Link])
-
Al-Badri, H., & Offer, J. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(41), 5891–5902. (URL: [Link])
-
Linde, M. V., Le-Huu, M., Canales, A., & Jiménez-Osés, G. (2019). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Beilstein Journal of Organic Chemistry, 15, 1686–1703. (URL: [Link])
-
Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(11), 6948–6966. (URL: [Link])
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Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(11), 6948–6966. (URL: [Link])
-
Evaluation of peptide concentration on stability of signal over time. (URL: [Link])
-
Beck, K., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. (URL: [Link])
-
Beck, K., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. (URL: [Link])
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. (URL: [Link])
-
Serum Stability of Peptides. (URL: [Link])
-
Schubert, V., et al. (2013). (4R)- and (4S)-fluoroproline in the conserved cis-prolyl peptide bond of the thioredoxin fold: tertiary structure context dictates ring puckering. Chembiochem, 14(9), 1053–1057. (URL: [Link])
-
Nandel, K., et al. (2010). 3S-fluoroproline as a probe to monitor proline isomerization during proein folding by 19F-NMR. Protein and peptide letters, 17(11), 1365–1372. (URL: [Link])
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. (URL: [Link])
-
Sibille, N., et al. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 3(1), 1–15. (URL: [Link])
-
Fluorinated Building Blocks in Drug Design: Why They Matter. (URL: [Link])
-
Kumar, K., et al. (2010). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Organic letters, 12(20), 4588–4591. (URL: [Link])
Sources
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3S-fluoroproline as a probe to monitor proline isomerization during proein folding by 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
